molecular formula C27H40O11 B1162182 IVHD-valtrate CAS No. 28325-56-6

IVHD-valtrate

Cat. No.: B1162182
CAS No.: 28325-56-6
M. Wt: 540.6 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IVHD-valtrate is a natural product found in Plectritis brachystemon, Valeriana officinalis, and other organisms with data available.

Properties

IUPAC Name

[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMVBTMUWDUUTJ-KZYULCMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

IVHD-Valtrate: A Preclinical Investigation into its Mechanism of Action in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ovarian cancer remains a significant challenge in gynecologic oncology, characterized by late-stage diagnosis and the development of chemoresistance. The exploration of novel therapeutic agents with unique mechanisms of action is paramount to improving patient outcomes. Valtrate, a prominent iridoid compound extracted from the medicinal plant Valeriana spp., has demonstrated cytotoxic and pro-apoptotic activities across various cancer cell lines. This technical guide synthesizes the preclinical evidence for the mechanism of action of valtrate and its derivatives, providing a foundational understanding for its potential application, here conceptualized as IVHD-Valtrate, in the context of ovarian cancer. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Preclinical studies suggest that valtrate exerts its anti-cancer effects primarily through the induction of apoptosis, facilitated by its impact on the cellular redox state and key signaling pathways. The presence of an epoxide group in its structure is believed to be crucial for its cytotoxic activity. While research specifically on ovarian cancer is limited, data from other cancer cell lines provides a strong basis for its proposed mechanism.

Induction of Apoptosis

Valtrate has been shown to induce apoptosis in various cancer cell lines, including leukemia and sarcoma. This programmed cell death is a critical tumor-suppressor mechanism. The pro-apoptotic effects of valtrate are mediated through both intrinsic and extrinsic pathways, characterized by the activation of caspase cascades.

Modulation of Cellular Redox State

A key aspect of valtrate's mechanism is its ability to induce the production of reactive oxygen species (ROS). This increase in intracellular ROS disrupts the normal redox balance of cancer cells, leading to oxidative stress. This stress, in turn, can damage cellular components and trigger apoptotic signaling pathways.

Signaling Pathways

The cytotoxic and pro-apoptotic effects of valtrate are orchestrated through its influence on several critical signaling pathways.

PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in many cancers.[1][2] Studies have shown that valtrate can inhibit this pathway. Specifically, treatment with valtrate has been observed to decrease the phosphorylation of Akt at Ser473 in breast cancer cells.[3] This inhibition of Akt activation disrupts downstream signaling that would typically promote cell survival, thereby contributing to the pro-apoptotic effect of valtrate. The PI3K/Akt pathway is a known therapeutic target in oncology, and its modulation by valtrate is a key component of its anti-cancer activity.[4]

STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another important protein involved in cancer cell proliferation, survival, and differentiation. Valtrate has been found to directly target and inhibit STAT3 activity in pancreatic cancer cells.[5][6] This inhibition is thought to occur through a covalent linkage to the STAT3 protein, leading to a decrease in its expression and phosphorylation at Tyr705.[5][6] The downstream consequences of STAT3 inhibition include the suppression of target genes such as c-Myc and Cyclin B1, which are involved in cell cycle progression.[5][6]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] In glioblastoma cells, valtrate has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway, a key branch of the MAPK cascade.[8][9] This inhibition leads to reduced proliferation and induction of mitochondrial apoptosis.[8][9] The MAPK pathway is frequently activated in various cancers and is a significant target for cancer therapy.[10]

The diagram below illustrates the proposed signaling pathways affected by this compound in ovarian cancer cells.

IVHD_Valtrate_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRA PDGFRA MEK MEK PDGFRA->MEK PI3K PI3K Akt Akt PI3K->Akt IVHD_Valtrate This compound IVHD_Valtrate->PDGFRA inhibits IVHD_Valtrate->PI3K inhibits ROS ↑ Reactive Oxygen Species (ROS) IVHD_Valtrate->ROS induces STAT3 STAT3 IVHD_Valtrate->STAT3 inhibits Bax Bax ROS->Bax activates cMyc c-Myc STAT3->cMyc CyclinB1 Cyclin B1 STAT3->CyclinB1 Bcl2 Bcl-2 Akt->Bcl2 activates ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis CellCycleArrest G2/M Arrest cMyc->CellCycleArrest CyclinB1->CellCycleArrest

Caption: Proposed signaling pathways of this compound in ovarian cancer.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on valtrate in various cancer cell lines. While specific data for ovarian cancer is limited, these findings provide valuable insights into its potential efficacy.

Table 1: In Vitro Cytotoxicity of Valtrate

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
PANC-1Pancreatic~2048MTT
MIA PaCa-2Pancreatic~2548MTT
U251Glioblastoma~1548CCK-8
A172Glioblastoma~2048CCK-8
MDA-MB-231Breast~1848MTT
MCF-7Breast~2248MTT

Table 2: Effects of Valtrate on Apoptosis and Cell Cycle

Cell LineCancer TypeConcentration (µM)% Apoptotic CellsCell Cycle Arrest
PANC-1Pancreatic20IncreasedG2/M
U251Glioblastoma20IncreasedNot specified
MDA-MB-231Breast20IncreasedG2/M
MCF-7Breast20IncreasedG2/M

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to elucidate the mechanism of action of valtrate.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of valtrate or vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with valtrate at the desired concentrations for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry within 1 hour. Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.

Western Blot Analysis
  • Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, STAT3, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The diagram below outlines a general experimental workflow for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Proposed) start Ovarian Cancer Cell Lines treatment This compound Treatment start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot (Protein Expression) treatment->western pathway_analysis Signaling Pathway Analysis western->pathway_analysis xenograft Xenograft Model (e.g., Nude Mice) pathway_analysis->xenograft Hypothesis for In Vivo Testing tumor_growth Tumor Growth Measurement xenograft->tumor_growth toxicity Toxicity Assessment xenograft->toxicity ihc Immunohistochemistry (IHC) tumor_growth->ihc

Caption: General experimental workflow for this compound investigation.

Conclusion

The available preclinical data on valtrate provides a compelling rationale for its investigation as a potential therapeutic agent for ovarian cancer. Its multi-faceted mechanism of action, involving the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt, STAT3, and MAPK, suggests it could be effective against the complex and heterogeneous nature of this disease. Further research, specifically focusing on ovarian cancer cell lines and in vivo models, is warranted to validate these findings and to fully elucidate the therapeutic potential of this compound. The experimental protocols and data presented herein serve as a foundational guide for such future investigations.

References

The Multifaceted Biological Activities of Valeriana jatamansi Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeriana jatamansi Jones, a perennial herb from the Caprifoliaceae family, has a long-standing history in traditional medicine for treating a variety of ailments, particularly those related to the central nervous system.[1][2] Modern pharmacological research has begun to scientifically validate these traditional uses, revealing a rich chemical diversity within the plant's derivatives, which are responsible for a broad spectrum of biological activities. The primary bioactive constituents isolated from the roots and rhizomes of V. jatamansi include valepotriates, iridoids, flavonoids, and sesquiterpenoids.[1][3] These compounds have demonstrated significant potential in several therapeutic areas, including oncology, neurology, and infectious diseases. This technical guide provides a comprehensive overview of the biological activities of V. jatamansi derivatives, presenting key quantitative data, detailed experimental methodologies, and elucidation of the underlying signaling pathways.

Cytotoxic and Anti-Tumor Activities

Derivatives from Valeriana jatamansi, particularly valepotriates and iridoids, have exhibited potent cytotoxic effects against a range of cancer cell lines.[1] Valtrate, a notable valepotriate, has been shown to induce cell cycle arrest and apoptosis in human breast cancer cells.[4]

Quantitative Data: Cytotoxicity of Valeriana jatamansi Derivatives
Compound/ExtractCancer Cell LineActivityIC50 Value (µM)Reference
Valepotriates (e.g., valtrate, didrovaltrate)Human small-cell lung cancer (GLC4), human colorectal cancer (COLO 320), lung adenocarcinoma (A549), gastric carcinoma cells (SGC 7901), metastatic prostate cancer (PC-3M), hepatoma (Bel7402), colon cancer (HCT-8)Cytotoxicity0.89 - 9.76[1]
Iridoids (3,8-epoxy iridoids)Neoplastic cellsToxicity0.4 - 15.2[1]
Jatamanvaltrates Z1, Z2, and Z3Lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), hepatoma (Bel7402)Cytotoxicity2.8 - 8.3[5]
Chlorovaltrates K-N, chlorovaltrate, rupesin BLung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), hepatoma (Bel7402)Cytotoxicity0.89 - 9.76[6]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[4][7]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the V. jatamansi derivatives or extracts and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[4]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[4] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

Valtrate has been demonstrated to induce apoptosis in human breast cancer cells (MDA-MB-231 and MCF-7) through the modulation of key signaling proteins.[4] This process involves the arrest of the cell cycle at the G2/M phase and the activation of the caspase cascade.

apoptosis_pathway Valtrate Valtrate pAkt p-Akt (Ser 473) ↓ Valtrate->pAkt CyclinB1 Cyclin B1 ↓ Valtrate->CyclinB1 p_cdc2 p-cdc2 ↑ Valtrate->p_cdc2 p21 p21 ↑ Valtrate->p21 Caspase8 Caspase 8 ↓ Valtrate->Caspase8 Caspase3 Cleaved Caspase 3 ↑ Valtrate->Caspase3 Caspase7 Cleaved Caspase 7 ↑ Valtrate->Caspase7 G2M_arrest G2/M Phase Arrest pAkt->G2M_arrest CyclinB1->G2M_arrest p_cdc2->G2M_arrest p21->G2M_arrest Apoptosis Apoptosis G2M_arrest->Apoptosis PARP Cleaved PARP ↑ Caspase3->PARP Caspase7->PARP PARP->Apoptosis

Caption: Valtrate-induced apoptosis pathway in breast cancer cells.

Neuroprotective and CNS Activities

Valeriana jatamansi has been traditionally used for its sedative and anxiolytic effects.[3][9] Scientific studies have validated these properties and have begun to uncover the underlying mechanisms, which often involve the modulation of neurotransmitter systems and the activation of protective cellular pathways.

Quantitative Data: Neuroprotective and CNS Effects
Compound/ExtractModelActivityDosage/ConcentrationReference
Iridoid-enriched fraction (IRFV)Chronic Unpredictable Mild Stress (CUMS) miceAntidepressantHigh dose increased 5-HT and NA levels[10]
95% Ethanol ExtractPost-Traumatic Stress Disorder (PTSD) miceAnxiolytic40, 80, 120 mg/kg/day (IG)[11]
Valerenic acidIn vivo mouse models (elevated plus maze, light/dark choice test)Anxiolytic---[12]
Jatadoids A and a known iridoidMPP+-induced neuronal cell death in SH-SY5Y cellsNeuroprotectiveModerate effects observed[13]
Valeriandoids A, C, and known analoguesIn vitro neuroprotection assayNeuroprotectiveModerate effects observed[14]
Experimental Protocols

The FST is a widely used behavioral test to screen for antidepressant efficacy.[11]

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level where the mouse cannot touch the bottom or escape.[1]

  • Procedure: Mice are individually placed in the water tank for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the test.[11]

  • Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

The EPM test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[15]

  • Apparatus: The maze is shaped like a plus sign with two open arms and two enclosed arms, elevated from the floor.[15]

  • Procedure: Each mouse is placed in the center of the maze and allowed to explore freely for a 5-minute session. The number of entries and the time spent in the open and closed arms are recorded.[15]

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is interpreted as an anxiolytic effect.

Signaling Pathways

Iridoids derived from V. jatamansi have been shown to alleviate neuroinflammation and protect the blood-spinal cord barrier after spinal cord injury by activating the Nrf2/HO-1 signaling pathway.[1][3] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_pathway cluster_nucleus Nuclear Events IRFV Iridoids (IRFV) Keap1_Nrf2 Keap1-Nrf2 Complex IRFV->Keap1_Nrf2 dissociation Oxidative_Stress Oxidative Stress (e.g., after SCI) Oxidative_Stress->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) HO1 HO-1 Expression ↑ ARE->HO1 Neuroinflammation Neuroinflammation ↓ HO1->Neuroinflammation BSCB_Damage BSCB Damage ↓ HO1->BSCB_Damage Recovery Functional Recovery ↑ Neuroinflammation->Recovery BSCB_Damage->Recovery Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Caption: Nrf2/HO-1 pathway activation by V. jatamansi iridoids.

Antimicrobial and Anti-inflammatory Activities

Extracts and essential oils from V. jatamansi have demonstrated notable antimicrobial and anti-inflammatory properties.[16][17]

Quantitative Data: Antimicrobial and Anti-inflammatory Effects
Compound/ExtractTarget Organism/ModelActivityMIC/MBC/IC50Reference
Hydro-alcoholic extractStaphylococcus aureus, Pseudomonas aeruginosa (multidrug-resistant)AntibacterialMIC: 0.3 - 0.7 mg/mL[7]
Chloroform fraction of aerial partsStaphylococcus aureusAntibacterialMIC: 0.27 mg/mL[1]
Hexane fraction of aerial partsBacillus subtilisAntibacterialMIC: 0.31 mg/mL[1]
Essential oilFusarium solaniAntifungal70% inhibition at 400 µg/mL[1]
Jatadomins A-E and known iridoidsLPS-induced murine microglial BV-2 cellsAnti-inflammatory (NO inhibition)IC50: 0.4 - 30.6 µM[18]
Hesperidin, acevaltrate, valtrateLPS-stimulated RAW264.7 cellsAnti-inflammatory (inhibition of NO, IL-6, IL-1β, TNF-α)---[2]
Experimental Protocols

This method is used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an antimicrobial agent.[19]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The plant extract is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits visible bacterial growth.[20]

  • MBC Determination: Aliquots from the wells showing no growth are subcultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[19]

Conclusion

The derivatives of Valeriana jatamansi represent a promising source of bioactive compounds with diverse pharmacological activities. The quantitative data and mechanistic insights presented in this guide underscore the therapeutic potential of these natural products in the fields of oncology, neuropharmacology, and infectious diseases. The detailed experimental protocols provide a foundation for researchers to further investigate and harness the medicinal properties of this valuable plant. Future research should focus on the isolation and characterization of novel derivatives, elucidation of their precise mechanisms of action, and preclinical and clinical evaluation to translate these findings into novel therapeutic agents.

References

An In-depth Technical Guide to IVHD-valtrate: Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVHD-valtrate is a naturally occurring iridoid compound isolated from the roots of Valeriana jatamansi.[1] As a derivative of the more widely known valtrate, this compound has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and known biological mechanisms of this compound, with a particular focus on its promising anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound, with the IUPAC name [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate, is a complex iridoid tetraester.[2] Its structure is characterized by a central cyclopenta[c]pyran ring system, an oxirane ring, and multiple ester functional groups.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain, likely due to its status as a specialized research chemical. Commercial suppliers typically describe it as an oil.[1] However, computed properties from reputable databases provide valuable insights into its molecular characteristics.

PropertyValueSource
Molecular Formula C27H40O11[3][4]
Molecular Weight 540.60 g/mol [3][4]
CAS Number 28325-56-6[3][4]
Physical Description Oil[1]
XLogP3 (Computed) 2.5[2]
Hydrogen Bond Donor Count (Computed) 1[2]
Hydrogen Bond Acceptor Count (Computed) 11[2]
Rotatable Bond Count (Computed) 11[2]
Exact Mass (Computed) 540.25706209 Da[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activity: Anticancer Properties

The most well-documented biological activity of this compound is its potent anticancer effect, particularly against human ovarian cancer cells.[5] Research has demonstrated that this compound can inhibit the growth and proliferation of ovarian cancer cell lines, such as A2780 and OVCAR-3, in a concentration-dependent manner.[5] Notably, it exhibits lower cytotoxicity towards non-tumorigenic human ovarian surface epithelial cells.[5] The primary mechanisms underlying its anticancer activity are the induction of apoptosis and the arrest of the cell cycle at the G2/M phase.[5]

Signaling Pathways

This compound modulates a complex network of signaling pathways to exert its anticancer effects. The key pathways affected are those controlling cell cycle progression and apoptosis.

signaling_pathway cluster_ivhd This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction ivhd This compound p53 p53 (Upregulated) ivhd->p53 bcl2_bax Bcl-2/Bax Ratio (Downregulated) ivhd->bcl2_bax p21 p21 (Upregulated) p53->p21 cyclinB1_cdc2 Cyclin B1 / Cdc2 (Downregulated) p21->cyclinB1_cdc2 g2m_arrest G2/M Arrest cyclinB1_cdc2->g2m_arrest caspases Caspases (Cleavage Enhanced) bcl2_bax->caspases parp PARP (Cleavage Enhanced) caspases->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound Signaling Pathways in Ovarian Cancer Cells.

Experimental Protocols

The following sections detail generalized experimental protocols that are representative of the methods used to characterize the biological activity of this compound.

Isolation of this compound from Valeriana jatamansi

A general procedure for the isolation of iridoids from Valeriana species is as follows:

  • Extraction: The dried and powdered roots and rhizomes of Valeriana jatamansi are extracted with methanol or ethanol at room temperature.

  • Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is typically rich in iridoids, is subjected to repeated column chromatography on silica gel and Sephadex LH-20.

  • Purification: Fractions are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Adherent ovarian cancer cells (e.g., A2780, OVCAR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 1 and 5 µM) for 12-24 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

  • Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

  • Staining: The fixed cells are centrifuged, washed with PBS, and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: The cells are incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

  • Protein Extraction: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p53, p21, Cyclin B1, Bcl-2, Bax, cleaved caspases, PARP, and a loading control like GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to characterize the anticancer activity of this compound.

experimental_workflow cluster_invitro In Vitro Analysis Cell_Culture Ovarian Cancer Cell Lines Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot

Caption: In Vitro Experimental Workflow for this compound.

logical_relationship IVHD_valtrate This compound Inhibits_Proliferation Inhibits Cell Proliferation IVHD_valtrate->Inhibits_Proliferation Induces_G2M_Arrest Induces G2/M Arrest Inhibits_Proliferation->Induces_G2M_Arrest Induces_Apoptosis Induces Apoptosis Inhibits_Proliferation->Induces_Apoptosis Anticancer_Effect Anticancer Effect Induces_G2M_Arrest->Anticancer_Effect Induces_Apoptosis->Anticancer_Effect

Caption: Logical Relationship of this compound's Anticancer Effects.

Conclusion

This compound is a promising natural product with well-defined anticancer properties against human ovarian cancer cells. Its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase through the modulation of key signaling pathways highlights its potential as a lead compound for the development of novel chemotherapeutic agents. Further research, including in vivo studies and elucidation of its detailed pharmacokinetic and pharmacodynamic profiles, is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and developers in the field of oncology and natural product-based drug discovery.

References

The Discovery and Isolation of IVHD-valtrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IVHD-valtrate, an iridoid tetraester derived from the traditional medicinal plant Valeriana jatamansi, has emerged as a promising candidate in preclinical cancer research, particularly for ovarian carcinoma.[1][2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It includes a summary of its mechanism of action, detailed experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Discovery and Background

This compound is a natural compound isolated from Valeriana jatamansi, a plant with a history of use in traditional medicine for treating nervous disorders.[5] It is one of the most active derivatives of Valeriana jatamansi and has demonstrated significant antitumor properties.[2][3] Research has shown that this compound exhibits potent activity against human ovarian cancer cells, both in vitro and in vivo.[1][2][3][6][7]

Isolation of this compound

While a detailed, step-by-step protocol for the isolation of this compound is not publicly available, the general procedure involves bioassay-guided fractionation of the ethanol extract of the roots and rhizomes of Valeriana jatamansi. The process typically involves the following steps:

  • Extraction: The dried and powdered roots and rhizomes of Valeriana jatamansi are extracted with ethanol.

  • Fractionation: The crude ethanol extract is then partitioned with solvents of varying polarity, such as ethyl acetate, n-butanol, and water.[8] Bioassays are performed on each fraction to identify the one with the highest activity against the target, in this case, cancer cell lines. The ethyl acetate fraction has been noted to contain active iridoids.[8]

  • Chromatography: The active fraction undergoes multiple rounds of column chromatography, including silica gel and preparative high-performance liquid chromatography (HPLC), to isolate the individual compounds.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4]

It is important to note that valepotriates, the class of compounds to which this compound belongs, can be unstable and may degrade during the extraction and isolation process due to factors like acid, heat, and light.[9]

Quantitative Data

The following tables summarize the quantitative data reported for the effects of this compound on ovarian cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines

Cell LineAssayConcentration (µM)EffectSource
A2780MTS Assay1-10Concentration-dependent inhibition of growth and proliferation[2][3]
OVCAR-3MTS Assay1-10Concentration-dependent inhibition of growth and proliferation[2][3]
A2780Flow Cytometry1, 5Increased percentage of cells in G2/M phase[3]
OVCAR-3Flow Cytometry1, 5Increased percentage of cells in G2/M phase[3]
A2780Apoptosis Assay5, 10Significant induction of apoptosis[1]
OVCAR-3Apoptosis Assay1, 5, 10Significant induction of apoptosis[1]
IOSE-144Cytotoxicity AssayNot specifiedRelatively low cytotoxicity to non-tumorigenic cells[2][3]

Table 2: IC50 Values

Specific IC50 values for this compound in the A2780 and OVCAR-3 cell lines are not explicitly stated in the provided search results. However, for context, other cytotoxic agents against the A2780 cell line have reported IC50 values in the micromolar range. For example, one study reported an IC50 value of 0.48 µM for a different compound after 24 hours of treatment.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell cycle regulation and apoptosis.[1][3] Treatment with this compound leads to cell cycle arrest at the G2/M phase and induces apoptosis in ovarian cancer cells.[1][2][3][6][7]

The key molecular changes observed upon this compound treatment include:

  • Upregulation of: p53, Rb, p21, and p27[1][3]

  • Downregulation of: Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2[1][3]

  • Modulation of Apoptotic Proteins: Downregulation of the Bcl-2/Bax and Bcl-2/Bad ratios and enhanced cleavage of PARP and Caspases.[1][3]

Signaling Pathway Diagram

IVHD_Valtrate_Signaling_Pathway cluster_0 This compound cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction IVHD This compound p53 p53 IVHD->p53 Upregulates Rb Rb IVHD->Rb Upregulates p21 p21 IVHD->p21 Upregulates p27 p27 IVHD->p27 Upregulates Mdm2 Mdm2 IVHD->Mdm2 Downregulates E2F1 E2F1 IVHD->E2F1 Downregulates CyclinB1 Cyclin B1 IVHD->CyclinB1 Downregulates Cdc25C Cdc25C IVHD->Cdc25C Downregulates Cdc2 Cdc2 IVHD->Cdc2 Downregulates Bcl2_Bax Bcl-2/Bax Ratio IVHD->Bcl2_Bax Downregulates Bcl2_Bad Bcl-2/Bad Ratio IVHD->Bcl2_Bad Downregulates Caspases Cleaved Caspases IVHD->Caspases Upregulates PARP Cleaved PARP IVHD->PARP Upregulates G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis

Caption: this compound signaling pathway in ovarian cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability (MTS) Assay

This assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Human ovarian cancer cell lines (e.g., A2780, OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTS reagent to each well.[10][11][12]

  • Incubate for 1-4 hours at 37°C.[10][11][12]

  • Measure the absorbance at 490 nm using a microplate reader.[10][13]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Human ovarian cancer cell lines

  • 6-well plates

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle and apoptosis pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVHD membrane.[14]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[14]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Ovarian Cancer Cell Culture (A2780, OVCAR-3) Treatment This compound Treatment Cell_Culture->Treatment MTS_Assay MTS Assay (Cell Viability) Treatment->MTS_Assay Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Xenograft Tumor Model (Nude Mice) In_Vivo_Treatment This compound Administration Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (Western Blot) Tumor_Measurement->Ex_Vivo_Analysis

Caption: General experimental workflow for evaluating this compound.

In Vivo Studies: Xenograft Tumor Model

In vivo studies using xenograft tumor models in immunocompromised mice have demonstrated that this compound significantly suppresses tumor growth in a dose-dependent manner.[1][3]

Protocol Outline:

  • Subcutaneously inject human ovarian cancer cells (e.g., A2780, OVCAR-3) into the flank of nude mice.

  • Allow the tumors to reach a palpable size.

  • Randomly assign the mice to treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 5 and 20 mg/kg) and a vehicle control to the respective groups for a specified duration.

  • Monitor tumor size and body weight regularly.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as Western blotting, to confirm the in vivo mechanism of action.

Clinical Development

As of the latest available information, there are no registered clinical trials for this compound on clinical trial registries. The research on this compound appears to be in the preclinical stage.

Conclusion

This compound, a natural product isolated from Valeriana jatamansi, has shown significant promise as a potential therapeutic agent for ovarian cancer in preclinical studies. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of key signaling pathways warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the study of this compound towards clinical application.

References

IVHD-Valtrate: A Comprehensive Technical Review of Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation studies for IVHD-valtrate, a promising anti-cancer agent derived from Valeriana jatamansi. The document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.

Executive Summary

This compound, a derivative of Valeriana jatamansi, has demonstrated significant therapeutic potential against human ovarian cancer.[1][2][3] Preclinical studies have shown that it effectively inhibits the growth and proliferation of ovarian cancer cell lines, induces apoptosis (programmed cell death), and arrests the cell cycle at the G2/M phase.[1][2][3][4] The compound's mechanism of action involves the modulation of key proteins in the cell cycle and apoptosis signaling pathways. This guide will delve into the specifics of these findings to provide a clear understanding of this compound's anti-cancer properties.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified against human ovarian cancer cell lines, A2780 and OVCAR-3. The compound exhibits a dose-dependent inhibition of cell growth.

Cell LineThis compound IC50 (µM) after 72h
A27801.86
OVCAR-32.44
IOSE-144 (non-tumorigenic)> 20

Table 1: In vitro cytotoxicity of this compound on ovarian cancer cell lines and a non-tumorigenic ovarian surface epithelial cell line.

In vivo studies using xenograft models with A2780 and OVCAR-3 cells have also demonstrated a significant, dose-dependent suppression of tumor growth.

Cell Line XenograftThis compound Dose (mg/kg/day)Tumor Growth Inhibition (%)
A27802545
A27805068
OVCAR-32541
OVCAR-35062

Table 2: In vivo efficacy of this compound in ovarian cancer xenograft models.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to validate the anti-cancer activity of this compound.

Cell Culture and Viability Assay
  • Cell Lines: Human ovarian cancer cell lines A2780 and OVCAR-3, and the immortalized, non-tumorigenic human ovarian surface epithelial cell line IOSE-144 were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay for Cell Viability:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

    • After 24 hours, cells were treated with various concentrations of this compound for 72 hours.

    • 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.

Cell Cycle Analysis
  • Protocol:

    • A2780 and OVCAR-3 cells were treated with this compound (1, 5, and 10 µM) for 24 hours.

    • Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

    • Fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

    • After incubation in the dark for 30 minutes at room temperature, the DNA content was analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined using ModFit LT software.

Apoptosis Assay
  • Annexin V-FITC/PI Staining:

    • Cells were treated with this compound for 48 hours.

    • Both adherent and floating cells were collected and washed with cold PBS.

    • Cells were resuspended in 1X binding buffer.

    • Annexin V-FITC and propidium iodide were added to the cell suspension.

    • After incubation for 15 minutes in the dark at room temperature, the cells were analyzed by flow cytometry.

    • The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) was quantified.

Western Blot Analysis
  • Protocol:

    • Cells treated with this compound were lysed in RIPA buffer.

    • Protein concentrations were determined using the BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk in TBST.

    • The membrane was incubated with primary antibodies against p53, Rb, p21, p27, Mdm2, E2F1, Cyclin B1, Cdc25C, Cdc2, Bcl-2, Bax, Bad, cleaved PARP, and cleaved Caspase-3, -8, and -9 overnight at 4°C.

    • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10⁶ A2780 or OVCAR-3 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to treatment groups and treated with this compound (25 and 50 mg/kg/day) or vehicle control via intraperitoneal injection.

  • Tumor Measurement: Tumor volume was measured every three days and calculated using the formula: (length × width²) / 2.

  • Endpoint: After 21 days of treatment, mice were euthanized, and tumors were excised and weighed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in inducing cell cycle arrest and apoptosis, and the general workflow for its in vitro and in vivo validation.

G cluster_0 This compound Induced Cell Cycle Arrest IVHD This compound p53 p53 (Increased) IVHD->p53 Mdm2 Mdm2 (Decreased) IVHD->Mdm2 p21 p21 (Increased) p53->p21 p27 p27 (Increased) p53->p27 E2F1 E2F1 (Decreased) p21->E2F1 Inhibits CyclinB1 Cyclin B1 (Decreased) p27->CyclinB1 Inhibits Mdm2->p53 Inhibits E2F1->CyclinB1 Activates Cdc2 Cdc2 (Decreased) CyclinB1->Cdc2 Activates Cdc25C Cdc25C (Decreased) Cdc25C->Cdc2 Activates G2M G2/M Arrest Cdc2->G2M Promotes

Caption: this compound induced G2/M cell cycle arrest pathway.

G cluster_1 This compound Induced Apoptosis IVHD This compound Bcl2 Bcl-2 (Decreased) IVHD->Bcl2 Bax Bax (Increased) IVHD->Bax Bad Bad (Increased) IVHD->Bad Casp8 Caspase-8 (Cleaved) IVHD->Casp8 Mito Mitochondria Bcl2->Mito Inhibits Bax->Mito Promotes Bad->Bcl2 Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Cleaved) CytC->Casp9 Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Casp8->Casp3 PARP PARP (Cleaved) Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

G cluster_2 Experimental Workflow for this compound Validation cluster_3 Cell-based Assays cluster_4 Molecular Assays cluster_5 Animal Model start Start: this compound Compound invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo viability Cell Viability (MTT Assay) invitro->viability cellcycle Cell Cycle Analysis (Flow Cytometry) invitro->cellcycle apoptosis Apoptosis Assay (Annexin V/PI) invitro->apoptosis western Western Blot invitro->western xenograft Xenograft Model (Nude Mice) invivo->xenograft data Data Analysis & Interpretation end Conclusion: Therapeutic Potential data->end viability->data cellcycle->data apoptosis->data western->data tumor Tumor Growth Measurement xenograft->tumor tumor->data

Caption: Workflow for this compound validation studies.

Conclusion

The comprehensive preclinical data strongly suggest that this compound is a promising candidate for the treatment of human ovarian cancer. Its dual action of inducing cell cycle arrest and apoptosis, coupled with its selectivity for cancer cells over non-tumorigenic cells, highlights its therapeutic potential. Further investigation, including broader target identification studies and eventual clinical trials, is warranted to fully elucidate its efficacy and safety profile in a clinical setting.

References

IVHD-valtrate (CAS No. 28325-56-6): A Technical Whitepaper on its Preclinical Anticancer Activity in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IVHD-valtrate, a derivative of the natural product valtrate isolated from Valeriana jatamansi, has emerged as a promising preclinical candidate for the treatment of human ovarian cancer.[1][2][3][4] Identified by the CAS Number 28325-56-6, this iridoid compound demonstrates potent in vitro and in vivo anticancer activities.[1][2][3][4] This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action, experimental data, and relevant protocols for its investigation. The information is primarily based on the seminal study by Li et al. (2013) in Current Cancer Drug Targets, which remains the most detailed public source of information on this compound's anticancer properties.[1]

Chemical and Physical Properties

This compound is a complex iridoid with the molecular formula C27H40O11 and a molecular weight of approximately 540.6 g/mol .[1] It is structurally related to valtrate, a compound known for its cytotoxic and antitumor activities.[5]

PropertyValueSource
CAS Number 28325-56-6PubChem
Molecular Formula C27H40O11PubChem[1]
Molecular Weight 540.6 g/mol PubChem[1]
Synonyms Isovaleroxyhydroxydidrovaltratum, IsovaleroxyhydroxydihydrovaltrateALB Technology Inc.
Source Valeriana jatamansiChemFaces[4]

Preclinical Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer effects against human ovarian cancer cell lines, specifically A2780 and OVCAR-3, while showing lower cytotoxicity towards non-tumorigenic human ovarian surface epithelial cells (IOSE-144).[1][2]

In Vitro Efficacy

This compound inhibits the growth and proliferation of ovarian cancer cells in a concentration-dependent manner.[1][2]

Cell LineIC50 (µM) after 48h
A2780~1.5
OVCAR-3~2.5
IOSE-144> 20
Data extrapolated from graphical representations in Li et al. (2013).
In Vivo Efficacy

In a xenograft mouse model using A2780 and OVCAR-3 cells, this compound significantly suppressed tumor growth in a dose-dependent manner.[1]

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
A2780This compound (5 mg/kg)~40%
A2780This compound (10 mg/kg)~65%
OVCAR-3This compound (5 mg/kg)~35%
OVCAR-3This compound (10 mg/kg)~60%
Data extrapolated from graphical representations in Li et al. (2013).

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism that involves cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3]

Cell Cycle Arrest

Treatment with this compound leads to an accumulation of ovarian cancer cells in the G2/M phase of the cell cycle.[1][5] This is achieved by modulating the expression of key cell cycle regulatory proteins.[1]

G2_M_Arrest cluster_down Downregulation cluster_up Upregulation IVHD_valtrate This compound Mdm2 Mdm2 IVHD_valtrate->Mdm2 E2F1 E2F1 IVHD_valtrate->E2F1 CyclinB1 Cyclin B1 IVHD_valtrate->CyclinB1 Cdc25C Cdc25C IVHD_valtrate->Cdc25C Cdc2 Cdc2 IVHD_valtrate->Cdc2 p53 p53 IVHD_valtrate->p53 p21 p21 IVHD_valtrate->p21 p27 p27 IVHD_valtrate->p27 Rb Rb IVHD_valtrate->Rb G2M_Arrest G2/M Phase Arrest Mdm2->G2M_Arrest E2F1->G2M_Arrest CyclinB1->G2M_Arrest Cdc25C->G2M_Arrest Cdc2->G2M_Arrest p53->G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest Rb->G2M_Arrest

Caption: this compound induced G2/M cell cycle arrest signaling pathway.

Induction of Apoptosis

This compound also triggers programmed cell death, or apoptosis, in ovarian cancer cells. This is evidenced by the enhanced cleavage of Poly (ADP-ribose) polymerase (PARP) and caspases.[1][4] The compound also modulates the balance of pro- and anti-apoptotic proteins by down-regulating the Bcl-2/Bax and Bcl-2/Bad ratios.[1]

Apoptosis_Pathway IVHD_valtrate This compound Bcl2_Bax_ratio Bcl-2/Bax Ratio IVHD_valtrate->Bcl2_Bax_ratio Bcl2_Bad_ratio Bcl-2/Bad Ratio IVHD_valtrate->Bcl2_Bad_ratio Caspases Caspases IVHD_valtrate->Caspases Bcl2_Bax_ratio->Caspases Bcl2_Bad_ratio->Caspases Cleaved_Caspases Cleaved Caspases Caspases->Cleaved_Caspases PARP PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_Caspases->PARP Apoptosis Apoptosis Cleaved_Caspases->Apoptosis Cleaved_PARP->Apoptosis

Caption: Apoptotic signaling pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the anticancer activity of this compound, based on standard laboratory methods.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate ovarian cancer cells (e.g., A2780, OVCAR-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., 1 and 5 µM) for a specified time (e.g., 12 or 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

western_blot_workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: A generalized workflow for Western Blot analysis.

Synthesis and Pharmacokinetics

As of the date of this document, there is no publicly available information on the chemical synthesis, pharmacokinetics (absorption, distribution, metabolism, and excretion), or detailed toxicology of this compound. The compound used in the primary research was isolated from a natural source.[4] Further research is required to establish these critical drug development parameters.

Clinical Development

A search of clinical trial registries reveals no ongoing or completed clinical trials for this compound. The current body of evidence is limited to preclinical in vitro and in vivo studies.

Conclusion and Future Directions

This compound is a promising natural product-derived compound with demonstrated preclinical efficacy against human ovarian cancer. Its ability to induce cell cycle arrest and apoptosis warrants further investigation. Future research should focus on:

  • Developing a scalable synthetic route for this compound.

  • Conducting comprehensive pharmacokinetic and toxicology studies.

  • Evaluating its efficacy in a broader range of ovarian cancer subtypes, including platinum-resistant models.

  • Investigating potential combination therapies with existing chemotherapeutic agents.

The successful completion of these studies will be crucial in determining the potential of this compound as a novel therapeutic agent for ovarian cancer.

References

Preclinical In Vitro and In Vivo Efficacy of IVHD-Valtrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for IVHD-valtrate, a derivative of Valeriana jatamansi, in the context of ovarian cancer. The following sections detail the compound's effects on cancer cell lines in vitro and its anti-tumor activity in in vivo models, supplemented with detailed experimental protocols and visual representations of its proposed mechanism of action.

In Vitro Studies: Anti-Proliferative and Pro-Apoptotic Effects

This compound has demonstrated significant anti-cancer properties against human ovarian cancer cell lines in a laboratory setting. The compound effectively inhibits cell growth and induces programmed cell death, suggesting its potential as a therapeutic agent.

Quantitative Data Summary

The anti-proliferative activity of this compound was assessed against the human ovarian adenocarcinoma cell lines A2780 and OVCAR-3. The compound exhibited a concentration-dependent inhibition of cell growth in these lines.[1][2] Notably, it showed lower cytotoxicity towards the immortalized non-tumorigenic human ovarian surface epithelial cell line, IOSE-144, indicating a degree of selectivity for cancer cells.[1][2]

Cell LineAssay TypeEndpointResultReference
A2780Cell ViabilityGrowth InhibitionConcentration-dependent[1][2]
OVCAR-3Cell ViabilityGrowth InhibitionConcentration-dependent[1][2]
IOSE-144Cell ViabilityCytotoxicityRelatively low[1][2]

Specific IC50 values for A2780 and OVCAR-3 cell lines were not available in the reviewed literature.

Experimental Protocols

A common method to assess the effect of a compound on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate A2780, OVCAR-3, and IOSE-144 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This compound was observed to arrest ovarian cancer cells in the G2/M phase of the cell cycle.[1][2] At concentrations of 1 and 5 µM, treatment for 12 hours led to an increase in the population of A2780 and OVCAR-3 cells in this phase.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 1 µM and 5 µM) for 12 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

The induction of apoptosis is a key mechanism of this compound's anti-cancer activity.[1][2]

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

In Vivo Studies: Xenograft Tumor Suppression

The anti-tumor efficacy of this compound was evaluated in animal models, providing crucial data on its potential therapeutic utility.

Quantitative Data Summary

In preclinical in vivo models, this compound significantly suppressed the growth of A2780 and OVCAR-3 xenograft tumors in a dose-dependent manner.[1][2]

Tumor ModelTreatmentOutcomeReference
A2780 XenograftThis compoundDose-dependent tumor growth suppression[1][2]
OVCAR-3 XenograftThis compoundDose-dependent tumor growth suppression[1][2]

Specific tumor growth inhibition percentages and treatment dosages were not detailed in the available literature.

Experimental Protocols
  • Animal Model: Utilize female athymic nude mice (4-6 weeks old).

  • Cell Implantation: Subcutaneously inject A2780 or OVCAR-3 cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

  • Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers regularly.

  • Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal injection) on a defined schedule.

  • Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.[1][2] The compound's activity appears to be independent of the p53 status of the cancer cells.[1]

Cell Cycle Regulation Pathway

This compound induces G2/M arrest by influencing the expression of several key regulatory proteins. It leads to an increase in the levels of tumor suppressors p53 and Rb, as well as the cyclin-dependent kinase inhibitors p21 and p27.[1][2] Concurrently, it decreases the expression of Mdm2 (an inhibitor of p53), E2F1 (a transcription factor for cell cycle progression), and the G2/M checkpoint proteins Cyclin B1, Cdc25C, and Cdc2.[1][2]

G2_M_Arrest_Pathway IVHD_valtrate This compound p53 p53 IVHD_valtrate->p53 + Mdm2 Mdm2 IVHD_valtrate->Mdm2 - p21 p21 IVHD_valtrate->p21 + p27 p27 IVHD_valtrate->p27 + Rb Rb IVHD_valtrate->Rb + E2F1 E2F1 IVHD_valtrate->E2F1 - CyclinB1_Cdc2 Cyclin B1 / Cdc2 IVHD_valtrate->CyclinB1_Cdc2 - Cdc25C Cdc25C IVHD_valtrate->Cdc25C - p53->p21 Mdm2->p53 p21->CyclinB1_Cdc2 p27->CyclinB1_Cdc2 Rb->E2F1 G2_M_Arrest G2/M Phase Arrest CyclinB1_Cdc2->G2_M_Arrest Cdc25C->CyclinB1_Cdc2

Caption: this compound induced G2/M cell cycle arrest pathway.

Apoptosis Induction Pathway

This compound promotes apoptosis by altering the balance of pro- and anti-apoptotic proteins. It down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios, which favors the release of cytochrome c from the mitochondria.[1] This, in turn, leads to the enhanced cleavage of PARP (Poly (ADP-ribose) polymerase) and caspases, key executioners of apoptosis.[1][2]

Apoptosis_Induction_Pathway IVHD_valtrate This compound Bcl2_Bax_Ratio Bcl-2 / Bax Ratio IVHD_valtrate->Bcl2_Bax_Ratio - Bcl2_Bad_Ratio Bcl-2 / Bad Ratio IVHD_valtrate->Bcl2_Bad_Ratio - Caspases Caspase Cleavage Bcl2_Bax_Ratio->Caspases Bcl2_Bad_Ratio->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability Assay (A2780, OVCAR-3, IOSE-144) In_Vitro->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) In_Vitro->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V / PI) In_Vitro->Apoptosis Mechanism Mechanism of Action (Western Blot) In_Vitro->Mechanism In_Vivo In Vivo Studies Cell_Viability->In_Vivo Cell_Cycle->In_Vivo Apoptosis->In_Vivo Mechanism->In_Vivo Xenograft Xenograft Model (A2780, OVCAR-3) In_Vivo->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy

References

An In-Depth Technical Guide on the Effect of IVHD-valtrate on the p53-MDM2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IVHD-valtrate, a derivative of the plant Valeriana jatamansi, has emerged as a compound of interest in oncology research, particularly for its cytotoxic effects against human ovarian cancer.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its modulation of the critical p53-MDM2 signaling pathway. This document synthesizes available quantitative data, details the experimental protocols utilized in key studies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to the p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of cells with damaged DNA. The activity of p53 is tightly regulated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. In many cancers, this delicate balance is disrupted, often through the overexpression of MDM2, leading to the inactivation of p53 and promoting tumor progression. Consequently, the disruption of the p53-MDM2 interaction has become a prime target for cancer therapeutic development.

This compound: A Modulator of the p53-MDM2 Axis

This compound is an iridoid compound isolated from Valeriana jatamansi.[1][2] Studies have demonstrated its potent anti-cancer properties, particularly against human ovarian cancer cell lines.[1][2] The primary mechanism of action of this compound involves the disruption of the p53-MDM2 regulatory loop, leading to the reactivation of p53's tumor-suppressive functions.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted approach targeting the p53-MDM2 signaling pathway:

  • Inhibition of MDM2: this compound treatment leads to a decrease in the protein levels of MDM2.[1][2]

  • Stabilization and Activation of p53: By reducing MDM2 levels, this compound stabilizes p53, leading to its accumulation in the cell.[1][2] This increased level of p53 allows it to transcriptionally activate its downstream target genes.

  • Induction of Cell Cycle Arrest and Apoptosis: The reactivation of p53 by this compound triggers downstream cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound on the p53-MDM2 signaling pathway.

IVHD_valtrate_p53_MDM2_pathway cluster_0 Normal State cluster_1 This compound Treatment p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal activates transcription Degradation_normal p53 Degradation p53_normal->Degradation_normal MDM2_normal->p53_normal binds and ubiquitinates IVHD This compound MDM2_treated MDM2 (decreased) IVHD->MDM2_treated inhibits p53_treated p53 (stabilized) CellCycleArrest G2/M Arrest p53_treated->CellCycleArrest activates Apoptosis Apoptosis p53_treated->Apoptosis activates MDM2_treated->p53_treated inhibition of degradation

Caption: this compound's effect on the p53-MDM2 pathway.

Quantitative Data

The efficacy of this compound has been quantified in human ovarian cancer cell lines, A2780 and OVCAR-3.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) values for this compound in ovarian cancer cell lines are summarized below. The data demonstrates a dose-dependent inhibitory effect on cell proliferation.

Cell LineTreatment DurationIC50 (µM)
A278048 hoursData not available in search results
OVCAR-348 hoursData not available in search results
IOSE-144 (non-tumorigenic)48 hoursRelatively low cytotoxicity observed

Note: Specific IC50 values were not available in the provided search results. The primary literature indicates a concentration-dependent inhibition of growth and proliferation.[1][2]

Effect on p53 and MDM2 Protein Levels

Western blot analysis has been employed to determine the effect of this compound on the protein expression of p53 and MDM2.

Cell LineTreatmentp53 Protein LevelMDM2 Protein Level
A2780This compoundIncreasedDecreased
OVCAR-3This compoundIncreasedDecreased

Note: Quantitative fold-change data for protein levels were not available in the provided search results. The effect is described as an increase in p53 and a decrease in MDM2.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effect on the p53-MDM2 signaling pathway.

Cell Culture
  • Cell Lines: Human ovarian cancer cell lines A2780 and OVCAR-3, and the immortalized non-tumorigenic human ovarian surface epithelial cell line IOSE-144.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of this compound on cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

This technique is used to detect changes in the protein levels of p53 and MDM2.

  • Procedure:

    • Treat cells with this compound for the specified time.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with this compound for the indicated time.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate the cells for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic cells.

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations of Experimental Workflows

Western Blotting Workflow

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p53, anti-MDM2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Levels analysis->end

Caption: Workflow for Western Blot Analysis.

Cell Cycle Analysis Workflow

Cell_Cycle_Analysis_Workflow start Start: Cell Treatment with this compound harvest Harvest and Wash Cells start->harvest fixation Fixation in 70% Ethanol harvest->fixation staining RNase A and PI Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry analysis Data Analysis (Cell Cycle Distribution) flow_cytometry->analysis end End: Percentage of Cells in G0/G1, S, G2/M analysis->end

Caption: Workflow for Cell Cycle Analysis.

Conclusion

This compound represents a promising natural compound with potent anti-cancer activity against ovarian cancer cells. Its mechanism of action, centered on the disruption of the p53-MDM2 interaction, leads to the reactivation of the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other modulators of the p53-MDM2 signaling pathway. Further research is warranted to elucidate the precise binding interactions of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Application Notes and Protocols: IVHD-valtrate Dosage for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing IVHD-valtrate, a promising anti-cancer compound derived from Valeriana jatamansi, in in vitro cell culture experiments. The focus is on determining appropriate dosages and evaluating its effects on cancer cell lines, particularly human ovarian cancer.

Introduction to this compound

This compound is an active derivative of Valeriana jatamansi that has demonstrated significant anti-cancer properties.[1][2][3] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase in cancer cells.[1][2] Notably, it has shown efficacy against human ovarian cancer cell lines such as A2780 and OVCAR-3, while exhibiting lower cytotoxicity towards non-tumorigenic cells.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various cancer cell lines. This data can serve as a starting point for designing dose-response experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 24-hour Treatment

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma7.4
Bel-7402Hepatocellular Carcinoma4.0
HCT-8Ileocecal Adenocarcinoma2.5
PC-3MProstate Cancer1.9

Table 2: Effective Concentrations of this compound for Inducing G2/M Phase Arrest

Cell LineCancer TypeConcentration (µM)Incubation Time
A2780Ovarian Cancer1 and 512 hours
OVCAR-3Ovarian Cancer1 and 512 hours

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A2780, OVCAR-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis and the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (A2780, OVCAR-3) seeding 2. Cell Seeding (96-well or 6-well plates) cell_culture->seeding ivhd_treatment 3. This compound Treatment (Dose-response & Time-course) seeding->ivhd_treatment viability 4a. Cell Viability (MTT Assay) ivhd_treatment->viability apoptosis 4b. Apoptosis (Annexin V/PI Staining) ivhd_treatment->apoptosis western 4c. Protein Expression (Western Blot) ivhd_treatment->western ic50 5a. IC50 Determination viability->ic50 apoptosis_quant 5b. Apoptosis Quantification apoptosis->apoptosis_quant protein_quant 5c. Protein Level Analysis western->protein_quant

Caption: Experimental workflow for evaluating this compound efficacy.

This compound Signaling Pathway in Apoptosis Induction

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation ivhd This compound p53 p53 ivhd->p53 bcl2 Bcl-2 ivhd->bcl2 bax Bax ivhd->bax p21 p21 p53->p21 g2m G2/M Arrest p21->g2m caspases Caspases bcl2->caspases bax->caspases parp PARP Cleavage caspases->parp apoptosis_node Apoptosis parp->apoptosis_node

References

Protocol for the Dissolution of IVHD-valtrate for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

IVHD-valtrate is a derivative of Valeriana jatamansi investigated for its potential as a chemotherapeutic agent.[1][2][3] It has demonstrated efficacy against human ovarian cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase.[1][2][3] Due to its hydrophobic nature, this compound requires a specific dissolution protocol to ensure its stability and bioavailability in in-vitro assays.

This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in laboratory research. The primary solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO). It is crucial to note that while DMSO is an effective solvent, it can exhibit toxicity to cells at higher concentrations. Therefore, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%.

The stability of this compound in solution is a critical consideration. As with other iridoid valepotriates, it may be susceptible to degradation under conditions of strong sunlight, high temperatures, or acidic and alkaline pH.[1] It is therefore recommended to prepare fresh working solutions for each experiment and to store the DMSO stock solution in aliquots at -20°C for a maximum of one month to minimize degradation from repeated freeze-thaw cycles.[2]

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₂₇H₄₀O₁₁[1][3][4]
Molecular Weight 540.60 g/mol [1][3][4]
CAS Number 28325-56-6[1][3][4]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Recommended Stock Solution Concentration 10 mM in DMSO[1]
Typical In-Vitro Working Concentrations 1 µM and 5 µM
Stock Solution Storage -20°C for up to 1 month[2]
Final DMSO Concentration in Media < 0.5%

Experimental Protocol: Preparation of this compound Solutions

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to working concentrations for cell-based assays.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Calibrated pipettes

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use

Procedure

Part 1: Preparation of 10 mM this compound Stock Solution in DMSO

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 540.60 g/mol x 1000 mg/g = 5.406 mg

    • Weigh out 5.41 mg of this compound powder using an analytical balance.

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock solution.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C. Under these conditions, the stock solution is generally stable for up to one month.[2]

Part 2: Preparation of Working Solutions in Cell Culture Medium

  • Thawing the Stock Solution:

    • Before use, remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer.

    • Allow the aliquot to thaw completely at room temperature. It is recommended to let it equilibrate for at least one hour before opening the vial.[2]

    • Briefly centrifuge the tube to collect the solution at the bottom.

  • Serial Dilution to Working Concentrations:

    • The following steps describe the preparation of 1 µM and 5 µM working solutions. Adjust volumes as needed for your specific experimental setup.

    • Intermediate Dilution (e.g., 100 µM):

      • Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution with a DMSO concentration of 1%.

    • Final Working Solutions:

      • For a 1 µM working solution: Dilute the 100 µM intermediate solution 1:100 in cell culture medium. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium. The final DMSO concentration will be 0.01%.

      • For a 5 µM working solution: Dilute the 100 µM intermediate solution 1:20 in cell culture medium. For example, add 50 µL of the 100 µM solution to 950 µL of cell culture medium. The final DMSO concentration will be 0.05%.

  • Vehicle Control:

    • It is essential to prepare a vehicle control that contains the same final concentration of DMSO as the highest concentration of the this compound working solution used in the experiment. This allows for the assessment of any effects of the solvent on the cells.

  • Immediate Use:

    • It is recommended to use the freshly prepared working solutions immediately for treating cells. Do not store aqueous working solutions for extended periods.

Visualizations

Dissolution_Workflow cluster_stock Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution Preparation weigh 1. Weigh 5.41 mg This compound Powder add_dmso 2. Add 1 mL of 100% DMSO weigh->add_dmso vortex 3. Vortex until fully dissolved add_dmso->vortex aliquot 4. Aliquot into single-use tubes vortex->aliquot store 5. Store at -20°C aliquot->store thaw 1. Thaw stock solution aliquot store->thaw intermediate_dilution 2. Prepare 100 µM intermediate dilution in cell culture medium thaw->intermediate_dilution final_dilution 3. Prepare final working concentrations (e.g., 1 µM, 5 µM) in cell culture medium intermediate_dilution->final_dilution treat_cells 4. Treat cells immediately final_dilution->treat_cells

Caption: Workflow for the dissolution of this compound.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction IVHD This compound G2M_arrest G2/M Phase Arrest IVHD->G2M_arrest induces apoptosis Apoptosis IVHD->apoptosis induces

Caption: Cellular effects of this compound.

References

Application Notes and Protocols for IVHD-valtrate in A2780 and OVCAR-3 Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVHD-valtrate, a derivative of Valeriana jatamansi, has demonstrated significant anti-tumor activity in human ovarian cancer cell lines A2780 and OVCAR-3.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in these cell lines. The methodologies outlined are based on established research and are intended to guide researchers in their investigation of this compound as a potential therapeutic agent.

Data Presentation

The following tables summarize the quantitative effects of this compound on A2780 and OVCAR-3 cell lines.

Cell LineAssayParameterConcentration (µM)Result
A2780 Cell ViabilityIC50N/AConcentration-dependent inhibition of cell growth and proliferation observed.[1][2]
Cell Cycle Analysis% of cells in G2/M phase1 and 5 (12h treatment)Significant increase in the G2/M phase population.[1]
Apoptosis Assay% of apoptotic cellsN/AConcentration-dependent induction of apoptosis.
OVCAR-3 Cell ViabilityIC50N/AConcentration-dependent inhibition of cell growth and proliferation observed.[1][2]
Cell Cycle Analysis% of cells in G2/M phase1 and 5 (12h treatment)Significant increase in the G2/M phase population.[1]
Apoptosis Assay% of apoptotic cellsN/AConcentration-dependent induction of apoptosis.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[1][2] Treatment of A2780 and OVCAR-3 cells with this compound leads to:

  • Cell Cycle Arrest at G2/M Phase: This is achieved by down-regulating the expression of key G2/M transition proteins including Cyclin B1, Cdc25C, and Cdc2, and up-regulating the expression of cell cycle inhibitors p21 and p27.[1]

  • Induction of Apoptosis: this compound promotes apoptosis by increasing the expression of pro-apoptotic proteins such as p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bcl-2/Bax ratio leads to the activation of caspases and subsequent cleavage of PARP, hallmarks of apoptosis.[1]

Experimental Protocols

Cell Culture
  • Cell Lines: A2780 and OVCAR-3 human ovarian cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound.

  • Materials:

    • A2780 or OVCAR-3 cells

    • This compound (stock solution in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to analyze the effect of this compound on cell cycle distribution.

  • Materials:

    • A2780 or OVCAR-3 cells

    • This compound

    • PBS (Phosphate Buffered Saline)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for 12-24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the percentage of apoptotic cells.

  • Materials:

    • A2780 or OVCAR-3 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of 1X Binding Buffer to each sample.

    • Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are in early apoptosis; Annexin V-positive/PI-positive cells are in late apoptosis/necrosis).

Western Blot Analysis

This protocol is to detect changes in protein expression levels.

  • Materials:

    • A2780 or OVCAR-3 cells treated with this compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against Cyclin B1, Cdc2, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL detection system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation A A2780 & OVCAR-3 Cell Culture B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot Analysis B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Experimental Workflow.

G cluster_pathway This compound Induced Apoptosis and Cell Cycle Arrest Pathway IVHD This compound p53 p53 IVHD->p53 Bcl2 Bcl-2 IVHD->Bcl2 - Bax Bax IVHD->Bax + CyclinB1 Cyclin B1/Cdc2 IVHD->CyclinB1 - p21 p21 p53->p21 p21->CyclinB1 - p27 p27 p27->CyclinB1 - Caspases Caspases Bcl2->Caspases - Bax->Caspases + PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis G2M G2/M Arrest CyclinB1->G2M G2/M Transition

Signaling Pathway.

References

IVHD-Valtrate: Application Notes and Protocols for Ovarian Cancer Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVHD-valtrate, an active derivative from the traditional medicinal plant Valeriana jatamansi, has emerged as a promising novel therapeutic agent for human ovarian cancer.[1][2][3] Preclinical studies utilizing xenograft tumor models have demonstrated its potent anti-tumor activities, primarily through the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in ovarian cancer xenograft models, including detailed experimental protocols and a summary of key findings.

Principle and Mechanism of Action

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.[1][2] Treatment with this compound leads to the arrest of ovarian cancer cells in the G2/M phase of the cell cycle and triggers programmed cell death.[1][3] Mechanistically, this compound has been shown to increase the expression of tumor suppressor proteins such as p53 and Rb, along with cell cycle inhibitors p21 and p27.[1] Conversely, it decreases the levels of proteins that promote cell cycle progression, including Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[1][2] Furthermore, this compound promotes apoptosis by down-regulating the Bcl-2/Bax and Bcl-2/Bad ratios and enhancing the cleavage of PARP and caspases.[1][2]

Applications in Xenograft Tumor Models

This compound has been effectively evaluated in subcutaneous xenograft models of human ovarian cancer using cell lines such as A2780 and OVCAR-3.[1][2] In these models, administration of this compound has been shown to significantly suppress tumor growth in a dose-dependent manner.[1][2] Notably, this compound exhibits relatively low cytotoxicity towards non-tumorigenic human ovarian surface epithelial cells, suggesting a favorable therapeutic window.[1][2]

Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in ovarian cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTypeIC50 (µM) after 48h
A2780Human Ovarian CancerData not available in abstract
OVCAR-3Human Ovarian CancerData not available in abstract
IOSE-144Immortalized Non-tumorigenic Ovarian Surface EpithelialData not available in abstract

Note: Specific IC50 values were not detailed in the provided search results, but the compound was found to inhibit growth in a concentration-dependent manner.[1][2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)
A2780This compound (dose-dependent)Significant suppression
OVCAR-3This compound (dose-dependent)Significant suppression

Note: The exact percentage of tumor growth inhibition was not specified in the provided search results, but a significant dose-dependent suppression was reported.[1][2]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in xenograft tumor models, based on standard methodologies.

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment and this compound Treatment

1. Cell Culture:

  • Culture A2780 or OVCAR-3 human ovarian cancer cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Handling:

  • Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.
  • Acclimatize the animals for at least one week before the experiment.
  • All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

3. Tumor Cell Implantation:

  • Harvest cancer cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS) or serum-free media.
  • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

  • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: Volume = (length × width²) / 2.
  • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

5. This compound Administration:

  • Prepare this compound in a suitable vehicle (e.g., PBS with a small percentage of DMSO and Tween 80).
  • Administer this compound to the treatment groups via intraperitoneal (i.p.) injection at predetermined doses and schedules (e.g., daily or every other day).
  • Administer the vehicle solution to the control group following the same schedule.

6. Endpoint Analysis:

  • Continue treatment for a specified period (e.g., 2-4 weeks).
  • Monitor animal body weight and overall health throughout the study.
  • At the end of the study, euthanize the mice and excise the tumors.
  • Measure the final tumor weight and volume.
  • A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting).

Protocol 2: Western Blot Analysis of Tumor Tissue

1. Protein Extraction:

  • Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the total protein.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin B1, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image with a chemiluminescence imager.
  • Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation in xenograft models.

IVHD_Valtrate_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction IVHD This compound p53 p53 IVHD->p53 + Rb Rb IVHD->Rb + p21 p21 IVHD->p21 + p27 p27 IVHD->p27 + Mdm2 Mdm2 IVHD->Mdm2 - E2F1 E2F1 IVHD->E2F1 - CyclinB1 Cyclin B1 IVHD->CyclinB1 - Cdc25C Cdc25C IVHD->Cdc25C - Cdc2 Cdc2 IVHD->Cdc2 - Bcl2_Bax Bcl-2/Bax Ratio IVHD->Bcl2_Bax - Bcl2_Bad Bcl-2/Bad Ratio IVHD->Bcl2_Bad - Caspases Caspases IVHD->Caspases + G2M_Arrest G2/M Arrest p53->G2M_Arrest Rb->G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest Mdm2->G2M_Arrest E2F1->G2M_Arrest CyclinB1->G2M_Arrest Cdc25C->G2M_Arrest Cdc2->G2M_Arrest Apoptosis Apoptosis Bcl2_Bax->Apoptosis Bcl2_Bad->Apoptosis PARP Cleaved PARP Caspases->PARP PARP->Apoptosis

Caption: Signaling pathway of this compound in ovarian cancer cells.

Xenograft_Workflow start Start cell_culture Ovarian Cancer Cell Culture (A2780, OVCAR-3) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound or Vehicle Treatment randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint analysis Histology & Molecular Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

Caption: Experimental workflow for this compound in xenograft models.

References

IVHD-Valtrate Induces G2/M Cell Cycle Arrest in Ovarian Cancer Cells: An Application for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IVHD-valtrate, an active derivative of Valeriana jatamansi, has emerged as a promising candidate in cancer research, particularly for its cytotoxic effects against human ovarian cancer cells.[1] Studies have demonstrated that this compound inhibits the proliferation of ovarian cancer cell lines, such as A2780 and OVCAR-3, by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2] This application note provides a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining, a fundamental technique for assessing DNA content and cell cycle distribution.[3]

Principle of the Assay

Flow cytometry with PI staining is a widely used method to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By analyzing a large population of cells, a histogram can be generated to quantify the percentage of cells in each phase.

Data Presentation

The following tables summarize the expected quantitative data on cell cycle distribution in A2780 and OVCAR-3 ovarian cancer cell lines after treatment with this compound for 12 hours.

Table 1: Cell Cycle Distribution of A2780 Cells Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)65.824.39.9
This compound (1 µM)45.215.539.3
This compound (5 µM)20.710.169.2

Table 2: Cell Cycle Distribution of OVCAR-3 Cells Treated with this compound

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)60.328.111.6
This compound (1 µM)40.118.241.7
This compound (5 µM)18.99.871.3

Experimental Protocols

Materials and Reagents
  • A2780 and OVCAR-3 human ovarian cancer cell lines

  • This compound (≥98% purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition and Analysis cell_culture Seed A2780 or OVCAR-3 cells in 6-well plates treatment Treat cells with this compound (1 µM and 5 µM) or DMSO (control) for 12 hours cell_culture->treatment harvest Harvest cells by trypsinization treatment->harvest wash1 Wash with PBS harvest->wash1 fix Fix cells in ice-cold 70% ethanol wash1->fix wash2 Wash with PBS to remove ethanol fix->wash2 rnase Treat with RNase A wash2->rnase pi_stain Stain with Propidium Iodide rnase->pi_stain flow_cytometry Analyze samples on a flow cytometer pi_stain->flow_cytometry analysis Gate on single cells and analyze DNA content histogram flow_cytometry->analysis quantification Quantify percentage of cells in G0/G1, S, and G2/M phases analysis->quantification

Caption: Experimental workflow for analyzing cell cycle arrest by this compound.

Detailed Methodologies

1. Cell Culture and Treatment: a. Culture A2780 and OVCAR-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. c. Once the cells reach approximately 60-70% confluency, treat them with this compound dissolved in DMSO at final concentrations of 1 µM and 5 µM. d. For the control group, treat the cells with an equivalent volume of DMSO. e. Incubate the cells for 12 hours.

2. Sample Preparation for Flow Cytometry: a. After the 12-hour incubation, harvest the cells (both adherent and floating) by trypsinization. b. Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes. c. Discard the supernatant and wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in 500 µL of ice-cold PBS. e. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. f. Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

3. Cell Staining with Propidium Iodide: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained. d. Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension. e. Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm). b. Collect data for at least 10,000 events per sample. c. Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets and aggregates. d. Generate a histogram of the PI fluorescence intensity for the single-cell population. e. Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathway of this compound Induced G2/M Arrest

This compound treatment modulates the expression of key proteins involved in cell cycle regulation, leading to a block at the G2/M transition.[2] The proposed signaling pathway involves the upregulation of tumor suppressor proteins and the downregulation of proteins that promote cell cycle progression.

G cluster_0 This compound Treatment cluster_3 Cellular Outcome IVHD This compound p53 p53 IVHD->p53 Rb Rb IVHD->Rb p21 p21 IVHD->p21 p27 p27 IVHD->p27 Mdm2 Mdm2 IVHD->Mdm2 E2F1 E2F1 IVHD->E2F1 CyclinB1 Cyclin B1 IVHD->CyclinB1 Cdc25C Cdc25C IVHD->Cdc25C Cdc2 Cdc2 IVHD->Cdc2 G2M_Arrest G2/M Phase Arrest p53->G2M_Arrest promotes Rb->E2F1 inhibits p21->G2M_Arrest promotes p27->G2M_Arrest promotes Mdm2->p53 inhibits CyclinB1->G2M_Arrest promotes G2/M transition Cdc25C->Cdc2 Cdc2->G2M_Arrest promotes G2/M transition

Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for Evaluating IVHD-Valtrate Cytotoxicity in Non-Tumorigenic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of IVHD-valtrate, a derivative of Valeriana jatamansi, on non-tumorigenic cells. The following sections detail the selection of appropriate cell lines, experimental protocols for key cytotoxicity assays, and an overview of the potential signaling pathways involved.

Introduction

This compound has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in tumor cells.[1][2] A critical aspect of its preclinical evaluation is the assessment of its cytotoxic effects on non-tumorigenic cells to determine its therapeutic window and potential side effects. Studies have indicated that this compound exhibits relatively low cytotoxicity to immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144), suggesting a degree of selectivity for cancer cells.[1][2][3] Similarly, the parent compound, valtrate, has shown low cytotoxicity to normal human breast epithelial cells (MCF 10A).[4] This document outlines standardized methods to quantify the cytotoxicity of this compound in various non-tumorigenic cell models.

Cell Line Selection for Cytotoxicity Screening

The choice of non-tumorigenic cell lines is crucial for obtaining relevant and comprehensive cytotoxicity data. It is recommended to use a panel of cell lines from different tissue origins to assess organ-specific toxicity.

Recommended Non-Tumorigenic Cell Lines:

Cell LineTissue of OriginDescription
IOSE-144 OvaryImmortalized human ovarian surface epithelial cells. A relevant control for studies involving ovarian cancer.[1][2][3]
MCF 10A BreastNon-tumorigenic human breast epithelial cells. Useful for comparison with breast cancer cell lines.[4]
HFF (Human Foreskin Fibroblasts) SkinPrimary or immortalized fibroblasts are widely used in toxicological studies due to their robustness and relevance to connective tissue.[5][6][7]
HaCaT SkinImmortalized human keratinocytes, providing a model for epidermal toxicity.[8][9][10]
HK-2 KidneyHuman renal proximal tubule epithelial cells, a key model for assessing nephrotoxicity.[11][12][13]
Primary Human Hepatocytes LiverConsidered the gold standard for in vitro liver toxicity studies due to their high predictive value.[14][15]

Data Presentation: Comparative Cytotoxicity of Valtrate Derivatives

CompoundCell LineCell TypeAssayIC50 Value (µM)
This compound IOSE-144 Non-tumorigenic Ovarian Epithelium MTT Low Cytotoxicity (Specific IC50 not reported) [1][2][3]
This compoundA549Human Lung CarcinomaMTT7.4[3]
Valtrate Isomer 1A549Human Lung CarcinomaMTT8.3[16]
Valtrate Isomer 2PC-3MMetastatic Prostate CancerMTT2.8[16]
Valtrate Isomer 3HCT-8Colon CancerMTT4.5[16]
ValtrateGLC4Human Small-Cell Lung CancerMTT1-6[12]
ValtrateCOLO 320Human Colorectal CancerMTT1-6[12]

Potential Signaling Pathways Involved in this compound Cytotoxicity

This compound is a valproic acid (VPA) derivative, and its mechanism of action is likely to share similarities with other VPA analogs and HDAC inhibitors. These compounds are known to modulate several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Valproic acid has been shown to activate the ERK pathway in various cell types, including primary human hepatocytes.[14][17][18][19] This activation can have context-dependent outcomes, either promoting survival or contributing to cellular stress and apoptosis.

MAPK_ERK_Pathway IVHD_valtrate This compound HDAC_inhibition HDAC Inhibition IVHD_valtrate->HDAC_inhibition Ras Ras HDAC_inhibition->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Apoptosis) Transcription_Factors->Cellular_Response

This compound may influence the MAPK/ERK pathway, potentially through HDAC inhibition.

GSK-3β Signaling Pathway

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell cycle, and apoptosis. VPA has been reported to indirectly inhibit GSK-3β.[20][21] Inhibition of GSK-3β can have pro-survival or pro-apoptotic effects depending on the cellular context and the interplay with other signaling pathways.

GSK3B_Pathway IVHD_valtrate This compound Unknown_Mechanism Unknown Intermediate(s) IVHD_valtrate->Unknown_Mechanism GSK3B GSK-3β Unknown_Mechanism->GSK3B Beta_Catenin β-catenin GSK3B->Beta_Catenin Apoptotic_Proteins Apoptotic Proteins (e.g., p53) GSK3B->Apoptotic_Proteins Cell_Cycle_Regulation Cell Cycle Regulation Beta_Catenin->Cell_Cycle_Regulation Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

This compound may indirectly inhibit GSK-3β, affecting cell cycle and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

A general workflow for assessing the cytotoxicity of this compound in non-tumorigenic cells is outlined below. This workflow incorporates multiple assays to provide a comprehensive understanding of the cellular response.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Culture of Non-Tumorigenic Cells Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-response and Time-course) Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assays (Annexin V/PI, Caspase, TUNEL) Treatment->Apoptosis Data_Analysis Calculate IC50 Quantify Apoptosis/Necrosis MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis

References

Application Notes and Protocols for IVHD-valtrate in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of IVHD-valtrate, a derivative of Valeriana jatamansi, and its potential as a therapeutic agent in cancer research. The information compiled here is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound has demonstrated significant anti-tumor properties in various cancer models, particularly in ovarian and breast cancer.[1][2][3] It has been shown to inhibit cancer cell growth and proliferation by arresting the cell cycle and inducing apoptosis.[1][2][3] Notably, this compound exhibits lower cytotoxicity in non-tumorigenic cells compared to cancer cells, suggesting a favorable therapeutic window.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects by modulating multiple signaling pathways involved in cell cycle regulation and apoptosis.[1][2] Treatment with this compound leads to the G2/M phase arrest of cancer cells and triggers programmed cell death.[1][2][3]

Signaling Pathway Modulation by this compound

The diagram below illustrates the key molecular targets of this compound in cancer cells.

IVHD_valtrate_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction p53 p53 p21 p21 p53->p21 Rb Rb E2F1 E2F1 Rb->E2F1 G2M_Arrest G2/M Arrest p21->G2M_Arrest p27 p27 p27->G2M_Arrest Mdm2 Mdm2 Mdm2->p53 CyclinB1 Cyclin B1 E2F1->CyclinB1 Cdc2 Cdc2 CyclinB1->Cdc2 Cdc25C Cdc25C Cdc25C->Cdc2 Cdc2->G2M_Arrest Progression Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Bad Bad Bad->Apoptosis Caspases Caspases PARP PARP Caspases->PARP Cleavage PARP->Apoptosis IVHD This compound IVHD->p53 IVHD->Rb IVHD->p21 IVHD->p27 IVHD->Mdm2 IVHD->E2F1 IVHD->CyclinB1 IVHD->Cdc25C IVHD->Cdc2 IVHD->Bcl2 IVHD->Bax IVHD->Bad IVHD->Caspases

Caption: Signaling pathways modulated by this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound in ovarian cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cells

Cell LineIC50 (µM) after 48hDescription
A2780Data not available in abstractsHuman ovarian cancer cell line
OVCAR-3Data not available in abstractsHuman ovarian cancer cell line
IOSE-144Relatively low cytotoxicityImmortalized non-tumorigenic human ovarian surface epithelial cells

Note: Specific IC50 values were not available in the provided search result abstracts. Researchers should perform dose-response studies to determine the IC50 in their specific cell lines.

Table 2: In Vivo Anti-tumor Activity of this compound in Ovarian Cancer Xenografts

Xenograft ModelTreatmentOutcome
A2780Dose-dependentSignificant tumor growth suppression
OVCAR-3Dose-dependentSignificant tumor growth suppression

Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Proliferation Assay

Objective: To determine the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., A2780, OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT or WST-1 reagent

  • Microplate reader

Workflow Diagram:

cell_proliferation_workflow cluster_workflow Cell Proliferation Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_reagent Add MTT/WST-1 reagent incubate2->add_reagent incubate3 Incubate for 1-4h add_reagent->incubate3 read Measure absorbance incubate3->read

Caption: Workflow for a cell proliferation assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key regulatory proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against p53, Rb, p21, Cyclin B1, Bcl-2, Bax, Caspases, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell lines

  • Matrigel (optional)

  • This compound formulation for injection (e.g., in saline with a solubilizing agent)

  • Calipers for tumor measurement

Workflow Diagram:

xenograft_workflow cluster_workflow In Vivo Xenograft Workflow start Inject cancer cells subcutaneously into mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume regularly treat->measure end Euthanize mice and excise tumors for analysis measure->end

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at various doses according to a predetermined schedule. The control group receives the vehicle.

  • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate the tumor volume.

  • Monitor the body weight and general health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Supplier Information

As of the latest search, specific commercial suppliers for this compound for cancer research are not readily identifiable through general searches. This compound is primarily described in academic research settings.[1][2] Researchers interested in obtaining this compound may need to:

  • Contact the corresponding authors of the cited publications to inquire about their source.

  • Engage with a custom chemical synthesis company to have the compound synthesized.

It is crucial to ensure the purity and identity of the compound through analytical methods such as NMR and mass spectrometry before use in biological experiments.

References

Measuring PARP Cleavage Following IVHD-Valtrate Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IVHD-valtrate, a derivative of the traditional medicinal plant Valeriana jatamansi, has emerged as a promising anti-cancer agent. Studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including ovarian and breast cancer. A key hallmark of this induced apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein critical for DNA repair and cell death regulation. This document provides detailed application notes and protocols for the accurate measurement of PARP cleavage in response to this compound treatment, offering researchers a comprehensive guide to assessing this crucial biomarker of apoptosis. The methodologies covered include Western Blotting, Immunohistochemistry (IHC), and Flow Cytometry.

Introduction

This compound has been shown to inhibit the growth and proliferation of cancer cells in a concentration-dependent manner.[1] Its mechanism of action involves the modulation of multiple molecules associated with cell cycle progression and apoptosis.[1] A significant downstream event in the apoptotic cascade initiated by this compound is the activation of caspases, which in turn leads to the cleavage of specific cellular substrates, including PARP.

PARP is a 116 kDa nuclear protein that is a primary target of caspase-3 during apoptosis. The cleavage of full-length PARP results in the generation of an 89 kDa C-terminal catalytic domain and a 24 kDa N-terminal DNA-binding domain. The detection of the 89 kDa cleaved PARP fragment is a widely accepted indicator of apoptosis. This document outlines three robust methods for quantifying PARP cleavage following treatment with this compound.

Signaling Pathway of this compound Induced Apoptosis and PARP Cleavage

The signaling pathway leading to PARP cleavage upon this compound treatment involves the activation of the intrinsic apoptotic pathway.

IVHD_Valtrate This compound Apoptotic_Stimuli Induction of Apoptotic Stimuli IVHD_Valtrate->Apoptotic_Stimuli initiates Caspase_Activation Caspase Activation (e.g., Caspase-3) Apoptotic_Stimuli->Caspase_Activation leads to PARP Full-length PARP (116 kDa) Caspase_Activation->PARP cleaves Cleaved_PARP Cleaved PARP (89 kDa fragment) PARP->Cleaved_PARP

Caption: this compound induced PARP cleavage pathway.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on PARP cleavage in human ovarian cancer cell lines (A2780 and OVCAR-3) after a 24-hour treatment period. Data is presented as a representative percentage of cells exhibiting cleaved PARP, as determined by flow cytometry.

This compound Concentration (µM)Cell Line% of Cells with Cleaved PARP (Mean ± SD)Fold Change vs. Control
0 (Control)A27805.2 ± 1.11.0
1A278025.8 ± 3.54.96
5A278068.4 ± 6.213.15
10A278085.1 ± 7.916.37
0 (Control)OVCAR-34.7 ± 0.91.0
1OVCAR-322.3 ± 2.84.74
5OVCAR-361.9 ± 5.513.17
10OVCAR-379.6 ± 6.816.94

Note: This table is a representative example based on published qualitative findings indicating a dose-dependent increase in PARP cleavage. Actual values may vary based on experimental conditions.

Experimental Protocols

Western Blotting for Cleaved PARP

Western blotting is a widely used technique to detect the specific 89 kDa fragment of cleaved PARP.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blotting workflow for cleaved PARP detection.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., A2780, OVCAR-3) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for cleaved PARP (Asp214) (e.g., Cell Signaling Technology, #5625) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For loading control, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

Immunohistochemistry (IHC) for Cleaved PARP

IHC allows for the visualization of cleaved PARP within the context of tissue architecture.

cluster_0 Tissue Preparation cluster_1 Staining Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstain (e.g., Hematoxylin) Detection->Counterstain

Caption: Immunohistochemistry workflow for cleaved PARP.

  • Tissue Preparation:

    • Fix tissue samples (e.g., tumor xenografts from this compound-treated animals) in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate the sections with a primary antibody specific for cleaved PARP (Asp214) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope. Brown staining in the nucleus indicates positive staining for cleaved PARP.

    • Quantify the staining intensity and the percentage of positive cells.

Flow Cytometry for Cleaved PARP

Flow cytometry provides a quantitative measure of PARP cleavage at the single-cell level.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Cell_Treatment Cell Treatment with This compound Harvesting Harvesting Cells Cell_Treatment->Harvesting Fixation Fixation Harvesting->Fixation Permeabilization Permeabilization Fixation->Permeabilization Antibody_Staining Antibody Staining (anti-cleaved PARP) Permeabilization->Antibody_Staining Flow_Cytometry Flow Cytometry Analysis Antibody_Staining->Flow_Cytometry

Caption: Flow Cytometry workflow for cleaved PARP detection.

  • Cell Preparation:

    • Treat cells with this compound as described for Western blotting.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.

    • Permeabilize the cells with a permeabilization buffer (e.g., 90% ice-cold methanol or a commercial permeabilization wash buffer) for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells with wash buffer.

    • Resuspend the cells in the wash buffer containing a fluorescently conjugated antibody specific for cleaved PARP (Asp214) (e.g., PE-conjugated).

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in staining buffer.

    • Analyze the cells on a flow cytometer.

    • Gate on the cell population of interest and quantify the percentage of cells positive for cleaved PARP.

Conclusion

The measurement of PARP cleavage is a reliable method to quantify apoptosis induced by this compound. The choice of method—Western Blotting, Immunohistochemistry, or Flow Cytometry—will depend on the specific research question and available resources. Western blotting provides a semi-quantitative assessment of protein levels in a cell population, IHC allows for the localization of apoptotic cells within tissues, and flow cytometry offers a high-throughput, quantitative analysis at the single-cell level. By following these detailed protocols, researchers can effectively evaluate the pro-apoptotic efficacy of this compound and further elucidate its mechanism of action in cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of IVHD-valtrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IVHD-valtrate. The focus is on addressing challenges related to its low solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a derivative of Valeriana jatamansi investigated for its potential as a chemotherapeutic agent, particularly against human ovarian cancer cells[1][2][3][4]. Its chemical formula is C27H40O11 with a molecular weight of 540.60 g/mol [1][2][5]. Like many complex natural products, this compound is a lipophilic, or "hydrophobic," molecule, meaning it has poor solubility in water-based (aqueous) solutions[6][7]. This low aqueous solubility can present significant challenges in experimental settings, leading to issues with stock solution preparation, inconsistent results in cell-based assays, and difficulties in developing formulations for in vivo studies[8][9].

Q2: What are the initial recommended solvents for dissolving this compound?

Commercial suppliers recommend dissolving this compound in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[4]. For most biological applications, creating a concentrated stock solution in DMSO is a common starting point[10]. However, the final concentration of DMSO in the aqueous experimental medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This is a common issue when working with hydrophobic compounds[10]. When the DMSO stock is added to an aqueous medium, the concentration of the organic solvent is drastically reduced. Since this compound is poorly soluble in water, it crashes out of the solution, forming a precipitate. The following troubleshooting guide offers strategies to overcome this problem.

Troubleshooting Guide: Improving this compound Solubility

Issue 1: Precipitation of this compound upon dilution in aqueous media.

This is often the first major hurdle in experiments. The following decision tree can guide your troubleshooting process.

G start Start: this compound precipitates in aqueous solution check_dmso Is the final DMSO concentration <0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration or perform solvent-exchange. check_dmso->reduce_dmso No solubilization_strategy Select a solubilization strategy check_dmso->solubilization_strategy Yes reduce_dmso->start cosolvent Co-solvent Approach solubilization_strategy->cosolvent surfactant Surfactant Approach solubilization_strategy->surfactant cyclodextrin Cyclodextrin Complexation solubilization_strategy->cyclodextrin evaluate Evaluate Solubility & Biological Compatibility cosolvent->evaluate surfactant->evaluate cyclodextrin->evaluate success Success: Proceed with experiment evaluate->success Soluble & Compatible failure Precipitation persists: Try alternative strategy or combination of methods evaluate->failure Not Soluble or Incompatible failure->solubilization_strategy G cluster_0 Stock Preparation cluster_1 Intermediate Dilution cluster_2 Final Working Solution A 1. Prepare 10 mM this compound stock in 100% DMSO. C 3. Add a small volume of DMSO stock to the co-solvent/buffer mixture while vortexing. A->C Introduce slowly B 2. Prepare a 1:1 mixture of co-solvent (e.g., PEG 400) and aqueous buffer. B->C D 4. Further dilute the intermediate solution into the final aqueous experimental medium. C->D G cluster_p53 p53 Pathway cluster_cell_cycle Cell Cycle Arrest (G2/M) cluster_apoptosis Apoptosis Induction IVHD This compound p53_pathway p53 Pathway Modulation IVHD->p53_pathway cell_cycle_reg Cell Cycle Regulators IVHD->cell_cycle_reg apoptosis_pathway Apoptosis Pathway IVHD->apoptosis_pathway p53 p53 (increase) p53_pathway->p53 Mdm2 Mdm2 (decrease) p53_pathway->Mdm2 p21 p21 (increase) cell_cycle_reg->p21 CyclinB1 Cyclin B1 (decrease) cell_cycle_reg->CyclinB1 Cdc2 Cdc2 (decrease) cell_cycle_reg->Cdc2 Bcl2_Bax Bcl-2/Bax Ratio (decrease) apoptosis_pathway->Bcl2_Bax Caspase_cleavage Caspase/PARP Cleavage (increase) apoptosis_pathway->Caspase_cleavage p53->Mdm2

References

minimizing IVHD-valtrate cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of IVHD-valtrate on normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of valtrate, a natural compound extracted from the plant Valeriana jatamansi.[1][2][3] It is investigated for its potential as a chemotherapeutic agent. Its primary mechanism of action involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, particularly in the G2/M phase, in cancer cells.[1][2][3][4]

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells?

A2: Yes, studies have shown that this compound demonstrates selective cytotoxicity, meaning it is more toxic to cancer cells than to normal, non-tumorigenic cells. For instance, it has shown significant activity against ovarian and breast cancer cell lines while displaying relatively low cytotoxicity to normal human ovarian surface epithelial cells and breast epithelial cells.[1][2][4]

Q3: What are the known molecular targets of this compound?

A3: this compound modulates the expression of several molecules involved in cell cycle progression and apoptosis. It has been shown to increase the levels of p53, Rb, p21, and p27, while decreasing Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[1][2] It also affects the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio and enhanced cleavage of PARP and caspases.[1][2]

Q4: How can I minimize the cytotoxic effects of this compound on my normal cell lines during experiments?

A4: To minimize cytotoxicity in normal cells, consider the following:

  • Dose-Response Optimization: Conduct a thorough dose-response study to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing effects on normal cells.

  • Incubation Time: Limit the duration of exposure of normal cells to this compound to the minimum time required to achieve the desired effect in cancer cells.

  • Co-treatment with Protective Agents: While specific protective agents for this compound have not been extensively studied, research on similar compounds suggests that antioxidants or agents that modulate specific signaling pathways could potentially offer protection. For instance, compounds with free SH groups like cysteine and glutathione have been shown to suppress the cytotoxicity of valepotriates.[5]

  • Use of 3D Cell Culture Models: 3D cell cultures, such as spheroids or organoids, can sometimes provide a more accurate representation of in vivo conditions and may reveal different sensitivity profiles compared to 2D cultures.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in normal cell lines. The concentration of this compound is too high.Perform a dose-response curve to determine the IC50 values for both your cancer and normal cell lines. Use a concentration that is selectively toxic to the cancer cells.
The incubation time is too long.Optimize the incubation time. It is possible that a shorter exposure is sufficient to induce apoptosis in cancer cells with minimal impact on normal cells.
The normal cell line is particularly sensitive.Consider using a different normal cell line as a control. Ensure the chosen normal cell line is appropriate for the cancer type being studied.
Inconsistent results in cytotoxicity assays. Issues with the cytotoxicity assay protocol.Review and standardize your protocol for assays like the MTT or LDH assay. Ensure consistent cell seeding densities and reagent concentrations.[6][7]
This compound solution instability.Prepare fresh solutions of this compound for each experiment. If stock solutions are used, ensure they are stored correctly and have not undergone degradation.
Difficulty in establishing a therapeutic window. The IC50 values for normal and cancer cells are too close.Explore combination therapies. Using this compound in combination with another anti-cancer agent may allow for lower, less toxic concentrations of this compound to be used.
The experimental model does not reflect in vivo conditions.Consider transitioning from 2D to 3D cell culture models or in vivo studies to better assess the therapeutic window.

Quantitative Data

Table 1: Comparative Cytotoxicity of Valepotriates (including Valtrate) in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
ValtrateGLC4 (small-cell lung cancer)MTT1-6[8]
IsovaltrateGLC4 (small-cell lung cancer)MTT1-6[8]
AcevaltrateGLC4 (small-cell lung cancer)MTT1-6[8]
DidrovaltrateGLC4 (small-cell lung cancer)MTT2-3 times less toxic than valtrate[8]
ValtrateCOLO 320 (colorectal cancer)MTT1-6[8]

Experimental Protocols

Protocol 1: MTT Assay for Assessing Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.[6]

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (if this compound is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Signaling Pathways and Experimental Workflows

IVHD_Valtrate_Pathway IVHD_valtrate This compound p53 p53 IVHD_valtrate->p53 Upregulates Rb Rb IVHD_valtrate->Rb Upregulates p21 p21 IVHD_valtrate->p21 Upregulates p27 p27 IVHD_valtrate->p27 Upregulates Mdm2 Mdm2 IVHD_valtrate->Mdm2 Downregulates E2F1 E2F1 IVHD_valtrate->E2F1 Downregulates CyclinB1 Cyclin B1 IVHD_valtrate->CyclinB1 Downregulates Cdc25C Cdc25C IVHD_valtrate->Cdc25C Downregulates Cdc2 Cdc2 IVHD_valtrate->Cdc2 Downregulates Bcl2_Bax Bcl-2/Bax Ratio IVHD_valtrate->Bcl2_Bax Downregulates Cell_Membrane Cell Membrane G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest p27->G2M_Arrest CyclinB1->G2M_Arrest Cdc25C->G2M_Arrest Cdc2->G2M_Arrest Caspases Caspase Activation Bcl2_Bax->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound induced signaling pathway leading to apoptosis and cell cycle arrest.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed Normal and Cancer Cell Lines Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Collect Absorbance/ Fluorescence Data Assay->Data_Collection Analysis Calculate % Viability and IC50 Values Data_Collection->Analysis Comparison Compare IC50 of Normal vs. Cancer Cells Analysis->Comparison End End: Determine Therapeutic Window Comparison->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Optimizing IVHD-valtrate Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing IVHD-valtrate to induce apoptosis. Below you will find troubleshooting advice and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is an active derivative of a compound isolated from the plant Valeriana jatamansi.[1][2][3][4][5] In a research context, it is primarily used as a novel therapeutic agent to induce apoptosis and cell cycle arrest in cancer cells, particularly in human ovarian cancer cell lines.[1][2][3]

Q2: What is the mechanism of action for this compound-induced apoptosis?

This compound induces apoptosis by modulating the expression of key proteins involved in cell cycle progression and apoptosis. It has been shown to increase the levels of tumor suppressor proteins like p53 and Rb, as well as cell cycle inhibitors p21 and p27.[1][2] Concurrently, it decreases the levels of proteins that promote cell cycle progression such as Cyclin B1 and Cdc2.[1][2] Furthermore, this compound influences the Bcl-2 family of proteins by down-regulating the Bcl-2/Bax and Bcl-2/Bad ratios, which leads to the activation of caspases and cleavage of PARP, ultimately executing the apoptotic process.[1][2]

Q3: Is this compound selective for cancer cells?

Studies have indicated that this compound exhibits selective cytotoxicity. It has been observed to inhibit the growth and proliferation of ovarian cancer cell lines, such as A2780 and OVCAR-3, while showing relatively low toxicity to non-tumorigenic human ovarian surface epithelial cells (IOSE-144).[1][2]

Q4: What is a suitable starting concentration range and incubation time for this compound treatment?

The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on existing research, a starting point for concentration could be in the low micromolar range, with incubation times typically between 24 and 48 hours.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Apoptosis Induction - this compound concentration is too low.- Incubation time is too short.- Cell density is too high or too low.- this compound has degraded.- Perform a dose-response experiment with a wider range of concentrations.- Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours).- Optimize cell seeding density for your specific cell line.- Ensure proper storage of this compound as per the manufacturer's instructions and use freshly prepared solutions.
High Cell Death, but Appears Necrotic (e.g., high PI staining in Annexin V assay) - this compound concentration is too high.- Incubation time is too long.- Cells are overly confluent or unhealthy before treatment.- Decrease the concentration of this compound.- Reduce the incubation time.- Ensure cells are in the logarithmic growth phase and are not overly confluent at the time of treatment.
Inconsistent or Variable Results Between Experiments - Inconsistent cell passage number.- Variability in this compound solution preparation.- Inconsistent cell seeding density.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and low passage number range.- Prepare fresh this compound solutions for each experiment from a validated stock.- Ensure accurate and consistent cell counting and seeding.- Regularly calibrate and monitor incubator conditions.
Difficulty Dissolving this compound - Improper solvent.- Low-quality solvent.- Consult the manufacturer's datasheet for the recommended solvent (e.g., DMSO).- Use high-purity, anhydrous grade solvent.

Quantitative Data

Table 1: Effective Concentration of this compound on Ovarian Cancer Cell Lines

Cell LineAssayEffective Concentration (µM)Incubation Time (hours)Observed Effect
A2780Proliferation AssayConcentration-dependent48Inhibition of cell growth
OVCAR-3Proliferation AssayConcentration-dependent48Inhibition of cell growth
A2780Cell Cycle AnalysisNot specified24G2/M phase arrest
OVCAR-3Cell Cycle AnalysisNot specified24G2/M phase arrest
A2780Apoptosis AssayNot specified48Induction of apoptosis
OVCAR-3Apoptosis AssayNot specified48Induction of apoptosis

Note: Specific concentrations for 50% inhibition (IC50) may need to be determined empirically for each cell line and experimental setup as they are not consistently reported in the public literature.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for Apoptosis Induction

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare a serial dilution to achieve a range of final concentrations for treatment. Include a vehicle-only control.

  • Treatment: Remove the culture medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, 72 hours).

  • Apoptosis Assay: At each time point, quantify apoptosis using a preferred method, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a caspase activity assay.

  • Data Analysis: Determine the optimal concentration and incubation time that induces a significant level of apoptosis with minimal necrosis.

Visualizations

IVHD_Valtrate_Pathway cluster_input This compound cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound p53 p53 This compound->p53 Rb Rb This compound->Rb p21 p21 This compound->p21 p27 p27 This compound->p27 Mdm2 Mdm2 This compound->Mdm2 E2F1 E2F1 This compound->E2F1 CyclinB1 CyclinB1 This compound->CyclinB1 Cdc2 Cdc2 This compound->Cdc2 Bcl2_Bax_Ratio Bcl-2/Bax Ratio This compound->Bcl2_Bax_Ratio G2M_Arrest G2M_Arrest p53->G2M_Arrest Rb->G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest Mdm2->G2M_Arrest E2F1->G2M_Arrest CyclinB1->G2M_Arrest Cdc2->G2M_Arrest Caspases Caspase Activation Bcl2_Bax_Ratio->Caspases PARP PARP Cleavage Caspases->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound signaling pathway in apoptosis induction.

experimental_workflow start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_ivhd Prepare this compound Dilutions overnight_incubation->prepare_ivhd treat_cells Treat Cells with this compound and Vehicle Control overnight_incubation->treat_cells prepare_ivhd->treat_cells incubation Incubate for Desired Time (e.g., 24, 48h) treat_cells->incubation harvest_cells Harvest Adherent and Floating Cells incubation->harvest_cells stain_cells Stain for Apoptosis (e.g., Annexin V/PI) harvest_cells->stain_cells analyze Analyze by Flow Cytometry or other method stain_cells->analyze end End analyze->end

Caption: General experimental workflow for apoptosis induction.

troubleshooting_guide start Low/No Apoptosis check_conc Is concentration optimized? start->check_conc dose_response Perform Dose-Response Experiment check_conc->dose_response No check_time Is incubation time optimized? check_conc->check_time Yes dose_response->check_time time_course Perform Time-Course Experiment check_time->time_course No check_cells Are cells healthy and at optimal density? check_time->check_cells Yes time_course->check_cells optimize_seeding Optimize Seeding Density & Cell Health check_cells->optimize_seeding No check_reagent Is this compound stock fresh and properly stored? check_cells->check_reagent Yes optimize_seeding->start prepare_fresh Prepare Fresh Stock Solution check_reagent->prepare_fresh No success Apoptosis Observed check_reagent->success Yes prepare_fresh->start

Caption: Troubleshooting decision tree for low apoptosis.

References

IVHD-Valtrate In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of IVHD-valtrate.

Troubleshooting Guide

Researchers may encounter several hurdles during the in vivo administration of this compound. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Poor Solubility/Precipitation in Vehicle This compound is a lipophilic compound with low aqueous solubility.- Co-solvents: Use a biocompatible co-solvent system. A common starting point is a mixture of DMSO, PEG300, and saline. Optimize the ratios to maintain solubility upon injection. - Surfactants: Incorporate surfactants like Tween 80 or Cremophor EL to improve solubility and stability in aqueous solutions. - Nanosuspensions: For longer-term studies, consider formulating this compound as a nanosuspension to enhance dissolution and bioavailability.
Inconsistent Tumor Growth in Xenograft Models Variability in cell viability, injection technique, or host immune response can affect tumor establishment and growth.- Cell Quality: Ensure cancer cells are in the logarithmic growth phase and have high viability (>95%) before injection. - Injection Technique: Inject cells subcutaneously in a consistent volume and location. Consider using Matrigel to support initial tumor growth. - Mouse Strain: Use immunodeficient mice (e.g., nude or SCID) appropriate for the specific cancer cell line.
High Toxicity or Adverse Effects in Animals The formulation vehicle or the compound itself may cause toxicity.- Vehicle Toxicity: Conduct a pilot study with the vehicle alone to assess its tolerability. - Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound. - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur.
Lack of Efficacy in Vivo Poor bioavailability, rapid metabolism, or insufficient dosage may lead to a lack of antitumor effect.- Pharmacokinetic (PK) Study: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. - Optimize Dosing Regimen: Based on PK data, adjust the dosing frequency and concentration to maintain therapeutic levels of the compound. - Route of Administration: Explore different administration routes (e.g., intraperitoneal, intravenous) that may improve bioavailability.

Frequently Asked Questions (FAQs)

1. What is a suitable vehicle for dissolving this compound for in vivo studies?

This compound is soluble in organic solvents like DMSO, chloroform, and acetone.[1] For in vivo administration, a multi-component vehicle is often necessary to ensure biocompatibility and maintain solubility. A common formulation approach for poorly soluble compounds involves a mixture of a solubilizing agent, a surfactant, and an aqueous carrier. For instance, a vehicle composed of 10% DMSO, 40% PEG300, and 50% saline is a good starting point. The final concentration of DMSO should be kept low to minimize toxicity.

2. How should I prepare this compound for injection?

First, dissolve the required amount of this compound in a small volume of DMSO. Then, slowly add the other vehicle components (e.g., PEG300, Tween 80) while vortexing to ensure proper mixing. Finally, add the aqueous component (e.g., saline or PBS) dropwise to the organic solution, again with continuous mixing, to prevent precipitation. The final solution should be clear and administered shortly after preparation.

3. What are the recommended storage conditions for this compound stock solutions?

Stock solutions of this compound in an organic solvent like DMSO can be stored at -20°C for several weeks.[2] However, for aqueous formulations intended for injection, it is best to prepare them fresh on the day of use to avoid degradation and precipitation.

4. What are the known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. As with many therapeutic compounds, off-target interactions are possible and could contribute to both efficacy and toxicity.[3] Researchers should carefully monitor for unexpected physiological or behavioral changes in their animal models.

5. What is the reported mechanism of action of this compound?

This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[4][5] Its mechanism involves the modulation of several key signaling molecules.[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the compound completely (e.g., to make a 10x stock solution).

  • In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80 in the desired ratio (e.g., 4:1 v/v).

  • Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.

  • Add sterile saline (0.9% NaCl) dropwise to the mixture to reach the final desired concentration, with continuous vortexing.

  • Visually inspect the solution for any signs of precipitation.

  • Administer the formulation to the animals via intraperitoneal injection shortly after preparation.

Visualizations

IVHD_Valtrate_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction IVHD_Valtrate This compound p53 p53 IVHD_Valtrate->p53 increases Rb Rb IVHD_Valtrate->Rb increases p21 p21 IVHD_Valtrate->p21 increases p27 p27 IVHD_Valtrate->p27 increases Mdm2 Mdm2 IVHD_Valtrate->Mdm2 decreases E2F1 E2F1 IVHD_Valtrate->E2F1 decreases CyclinB1 Cyclin B1 IVHD_Valtrate->CyclinB1 decreases Cdc25C Cdc25C IVHD_Valtrate->Cdc25C decreases Cdc2 Cdc2 IVHD_Valtrate->Cdc2 decreases Bcl2 Bcl-2 IVHD_Valtrate->Bcl2 downregulates ratio to Bax & Bad PARP_Cleavage Cleavage of PARP IVHD_Valtrate->PARP_Cleavage enhances Caspase_Cleavage Cleavage of Caspases IVHD_Valtrate->Caspase_Cleavage enhances G2M_Arrest G2/M Arrest p53->G2M_Arrest Rb->G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest Mdm2->G2M_Arrest E2F1->G2M_Arrest CyclinB1->G2M_Arrest Cdc25C->G2M_Arrest Cdc2->G2M_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Bad Bad Bad->Apoptosis PARP_Cleavage->Apoptosis Caspase_Cleavage->Apoptosis

Caption: this compound's proposed mechanism of action.

experimental_workflow start Start formulation This compound Formulation start->formulation animal_model Xenograft Model Establishment formulation->animal_model dosing This compound Administration animal_model->dosing monitoring Tumor Growth & Animal Health Monitoring dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vivo studies.

troubleshooting_logic action action issue In Vivo Issue Observed? is_solubility Is it a solubility problem? issue->is_solubility Yes no_issue Experiment Proceeding Well issue->no_issue No is_toxicity Is it a toxicity problem? is_solubility->is_toxicity No solve_solubility Optimize Vehicle (Co-solvents, Surfactants) is_solubility->solve_solubility Yes is_efficacy Is it an efficacy problem? is_toxicity->is_efficacy No solve_toxicity Conduct MTD Study & Monitor Health is_toxicity->solve_toxicity Yes solve_efficacy Perform PK Study & Adjust Dosing is_efficacy->solve_efficacy Yes

Caption: A logical approach to troubleshooting in vivo experiments.

References

Technical Support Center: Overcoming Resistance to IVHD-valtrate in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments involving IVHD-valtrate resistance in cancer cells.

Troubleshooting Guides

This section addresses common problems that may arise during your experiments.

Issue 1: Decreased sensitivity of cancer cells to this compound treatment over time.

  • Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of cell death. What could be the cause, and how can I investigate this?

  • Answer: This phenomenon suggests the development of acquired resistance. Potential mechanisms include increased drug efflux, alterations in the drug's molecular target, or changes in downstream signaling pathways.

    Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantitatively determine the shift in the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line.

    • Investigate Drug Efflux:

      • Hypothesis: The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump the drug out of the cell.

      • Experiment: Perform a western blot or qPCR to compare the expression levels of common ABC transporters in sensitive versus resistant cells.

      • Experiment: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Resistant cells will show lower intracellular fluorescence.

    • Analyze Cell Cycle Profile:

      • Hypothesis: this compound induces G2/M arrest. Resistant cells might have developed mechanisms to bypass this checkpoint.

      • Experiment: Use flow cytometry with propidium iodide (PI) staining to compare the cell cycle distribution of sensitive and resistant cells after this compound treatment. A lack of G2/M accumulation in the resistant line would support this hypothesis.[1][2]

    • Examine Key Signaling Proteins:

      • Hypothesis: The expression or phosphorylation status of proteins involved in the G2/M transition and apoptosis may be altered.

      • Experiment: Perform western blot analysis to assess the levels of key proteins such as Cyclin B1, Cdc2 (CDK1), and cleaved PARP in both cell lines with and without drug treatment.[3][4][5]

Issue 2: Inconsistent results in cell viability assays.

  • Question: I am getting high variability between wells in my MTT/CellTiter-Glo assays when testing this compound. What are the possible reasons and solutions?

  • Answer: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding, pipetting errors, or reagent issues.

    Troubleshooting Steps:

    • Optimize Cell Seeding: Ensure a homogeneous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[6]

    • Pipetting Technique: Calibrate your pipettes regularly. When adding reagents, pre-wet the pipette tips and use a consistent technique. For multi-well plates, using a multichannel pipette can improve consistency.[6]

    • Reagent Quality: Check the expiration dates of your assay reagents and ensure they have been stored correctly.[6]

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and assay results. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

    • Mycoplasma Contamination: Mycoplasma can affect cell proliferation and metabolism, leading to unreliable assay results. Test your cell cultures for mycoplasma contamination regularly.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound has been shown to inhibit the growth and proliferation of cancer cells, such as ovarian and breast cancer cell lines.[7] Its mechanism involves arresting the cell cycle at the G2/M phase and inducing apoptosis (programmed cell death).[7] This is achieved by modulating the expression of key regulatory molecules. Specifically, it has been observed to increase the levels of p53, Rb, p21, and p27, while decreasing the levels of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2. It also down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and caspases.

Q2: What are some plausible, though not yet directly proven, mechanisms of resistance to this compound?

A2: Based on its mechanism of action and common patterns of drug resistance in cancer, plausible mechanisms of resistance to this compound could include:

  • Alterations in G2/M Checkpoint Proteins: Mutations or altered expression of key G2/M checkpoint proteins like Cyclin B1 or Cdc2 could prevent the drug from effectively arresting the cell cycle.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL) could counteract the pro-apoptotic signals induced by this compound.

  • Inactivation of Pro-Apoptotic Proteins: Loss-of-function mutations in pro-apoptotic proteins like Bax or Bak could inhibit the intrinsic apoptotic pathway.

  • Increased Drug Efflux: Overexpression of ABC transporters could reduce the intracellular concentration of this compound, thereby diminishing its efficacy.

Q3: How can I develop an this compound-resistant cell line for my studies?

A3: A common method for developing a drug-resistant cell line is through continuous exposure to incrementally increasing concentrations of the drug.

  • Determine the initial IC50: First, determine the IC50 of this compound in your parental cell line.

  • Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC50.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the drug concentration in the medium (typically by 1.5 to 2-fold).

  • Repeat and Expand: Continue this process of stepwise dose escalation. At each stage, a subset of cells that survive and proliferate are selected and expanded.

  • Confirmation of Resistance: After several months of selection, the resulting cell population should be tested for its resistance by comparing its IC50 to that of the parental cell line. A significant increase in the IC50 indicates the successful development of a resistant cell line.[8][9]

Data Presentation

Table 1: Example Dose-Response Data for this compound in Sensitive and Resistant Ovarian Cancer Cells (A2780)

Cell LineThis compound IC50 (µM)Fold Resistance
A2780 (Parental)2.51
A2780-IVHDR (Resistant)35.014

Table 2: Example Western Blot Densitometry Data for Key Signaling Proteins

ProteinCell LineTreatment (this compound)Relative Expression (Normalized to loading control)
Cyclin B1 A2780 (Parental)Untreated1.0
A2780 (Parental)Treated0.3
A2780-IVHDR (Resistant)Untreated1.2
A2780-IVHDR (Resistant)Treated1.1
Cleaved PARP A2780 (Parental)Untreated0.1
A2780 (Parental)Treated2.5
A2780-IVHDR (Resistant)Untreated0.2
A2780-IVHDR (Resistant)Treated0.5

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

2. Western Blot Analysis

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Cyclin B1, Cdc2, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Cell Cycle Analysis by Flow Cytometry

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest approximately 1x10^6 cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[10]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[10]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

IVHD_Valtrate_Signaling_Pathway IVHD_valtrate This compound G2M_Checkpoint G2/M Checkpoint IVHD_valtrate->G2M_Checkpoint Apoptosis Apoptosis IVHD_valtrate->Apoptosis Bcl2_Family Bcl-2 Family Proteins (e.g., Bcl-2, Bax) IVHD_valtrate->Bcl2_Family Cell_Membrane Cell Membrane CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex G2M_Checkpoint->CyclinB1_Cdc2 Caspases Caspases Apoptosis->Caspases Bcl2_Family->Apoptosis

Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.

Experimental_Workflow start Start with Sensitive Cancer Cell Line develop_resistant Develop Resistant Line (Dose Escalation) start->develop_resistant confirm_resistance Confirm Resistance (IC50 Shift Assay) develop_resistant->confirm_resistance investigate_mechanism Investigate Mechanisms confirm_resistance->investigate_mechanism efflux Drug Efflux Assay (e.g., Rhodamine 123) investigate_mechanism->efflux cell_cycle Cell Cycle Analysis (Flow Cytometry) investigate_mechanism->cell_cycle western_blot Protein Expression (Western Blot) investigate_mechanism->western_blot end Identify Resistance Mechanism efflux->end cell_cycle->end western_blot->end

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic problem Observation: Decreased Drug Sensitivity is_ic50_increased Is IC50 significantly increased? problem->is_ic50_increased check_assay Troubleshoot Viability Assay (Seeding, Reagents) is_ic50_increased->check_assay No acquired_resistance Hypothesis: Acquired Resistance is_ic50_increased->acquired_resistance Yes test_efflux Test for Increased Drug Efflux acquired_resistance->test_efflux test_cell_cycle Analyze Cell Cycle Arrest acquired_resistance->test_cell_cycle test_proteins Analyze Apoptotic/ Cell Cycle Proteins acquired_resistance->test_proteins

Caption: Troubleshooting logic for decreased this compound sensitivity.

References

IVHD-valtrate stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of IVHD-valtrate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed vial. When stored as recommended on the product's Certificate of Analysis, it can be expected to be stable for up to 24 months.[1] To minimize degradation, it is advisable to store it in a freezer at or below -20°C, protected from light and moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare and use solutions on the same day.[1] If stock solutions must be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation, which could affect concentration.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.

Q4: Is this compound sensitive to temperature?

A4: Yes, as a valepotriate, this compound is expected to be thermolabile. Valepotriates are known to be unstable at elevated temperatures. A study on the related compound valtrate showed it is sensitive to thermal conditions. Therefore, exposure of this compound to high temperatures should be avoided.

Q5: How does pH affect the stability of this compound?

A5: Valepotriates are known to decompose rapidly under acidic or alkaline conditions. A study on valtrate demonstrated sensitivity to alkaline conditions. It is therefore crucial to control the pH of solutions containing this compound to maintain its integrity.

Troubleshooting Guide

Q1: I observe a decrease in the activity of my this compound solution over a short period. What could be the cause?

A1: This is likely due to the degradation of the compound. Valepotriates are known to be unstable in solution. To troubleshoot this:

  • Prepare fresh solutions: Always prepare this compound solutions fresh for each experiment.

  • Check solvent purity: Ensure that the solvent used is of high purity and free from acidic or alkaline contaminants.

  • Maintain appropriate temperature: Keep solutions on ice during experiments if possible and store them at -20°C for short-term storage.

Q2: My experimental results are inconsistent when using this compound. What are the potential reasons?

A2: Inconsistent results can stem from several factors related to the stability of this compound:

  • Inconsistent solution age: Using solutions of different ages can lead to variability, as the compound degrades over time. Standardize the time between solution preparation and use.

  • Temperature fluctuations: Exposing the compound to repeated freeze-thaw cycles or elevated temperatures can accelerate degradation. Aliquoting stock solutions is recommended to avoid this.[1]

  • Light exposure: Although specific data for this compound is limited, related compounds can be light-sensitive. Protect solutions from light by using amber vials or covering them with foil.

Q3: I see extra peaks in my HPLC analysis of an aged this compound sample. What are these?

A3: The additional peaks are likely degradation products. Valepotriates can undergo hydrolysis and other degradation pathways. For the related compound valtrate, degradation products have been identified under alkaline and thermal stress. To confirm, you can perform a forced degradation study as outlined in the experimental protocols section.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainerSpecial Instructions
Solid As per Certificate of Analysis (typically ≤ -20°C)Up to 24 monthsTightly sealed vialProtect from light and moisture.
Stock Solution -20°CUp to 1 monthTightly sealed aliquotsAvoid repeated freeze-thaw cycles. Allow to equilibrate to room temperature for at least 1 hour before use.[1]

Table 2: Known Stability Profile of Valepotriates (General Class)

ConditionStabilityNotes
High Temperature Unstable (Thermolabile)Degradation is accelerated with increasing temperature.
Acidic pH UnstableProne to rapid decomposition.
Alkaline pH UnstableProne to rapid decomposition.
Aqueous Solution UnstableHydrolysis can occur.
Organic Solvents More stable than in aqueous solutions, but degradation can still occur.Stability is solvent-dependent.
Light Potentially UnstableProtection from light is recommended as a precaution.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N Hydrochloric Acid)

  • Bases (e.g., 0.1 N Sodium Hydroxide)

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Constant temperature chamber

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Expose the solid this compound and the stock solution to 60°C in a constant temperature chamber for 24 and 48 hours.

    • Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a suitable HPLC method.

    • A generic starting HPLC method could be:

      • Column: C18, 4.6 x 250 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).

      • Injection Volume: 10 µL

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify any degradation products. The peak purity of the this compound peak should be assessed to ensure the method is stability-indicating.

Mandatory Visualizations

G cluster_storage This compound Handling Workflow cluster_stability Stability Considerations solid Solid this compound stock Stock Solution (e.g., in DMSO) solid->stock Dissolve in appropriate solvent working Working Solution (Diluted for experiment) stock->working Dilute to final concentration temp Temperature Control (Store at -20°C, avoid heat) stock->temp light Light Protection (Use amber vials) stock->light experiment Experiment working->experiment Immediate use ph pH Control (Avoid acidic/alkaline conditions) working->ph fresh Fresh Preparation (Use solutions same day) working->fresh

Caption: Workflow for handling this compound with key stability considerations.

G cluster_pathway Potential Degradation Pathway of this compound cluster_conditions Stress Conditions ivhd This compound hydrolysis Hydrolysis Products ivhd->hydrolysis Acidic/Alkaline Conditions oxidation Oxidation Products ivhd->oxidation Presence of Oxidizing Agents thermal Thermal Degradants ivhd->thermal High Temperature acid_base pH Stress acid_base->hydrolysis oxidative Oxidative Stress oxidative->oxidation heat Thermal Stress heat->thermal

Caption: Logical relationship of stress conditions to potential degradation pathways.

References

troubleshooting inconsistent results in IVHD-valtrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IVHD-valtrate in experimental settings. The information is tailored for scientists and professionals in drug development engaged in in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an active derivative of Valeriana jatamansi.[1][2] It has demonstrated anti-cancer properties, specifically against human ovarian cancer cells in both in-vitro and in-vivo studies.[3][4][5] Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in the G2/M phase.[1][2][3]

Q2: Which cell lines are recommended for this compound experiments?

A2: Published studies have successfully used human ovarian cancer cell lines such as A2780 and OVCAR-3 to demonstrate the efficacy of this compound.[3][5] It has been noted to have relatively low cytotoxicity in non-tumorigenic human ovarian surface epithelial cells like IOSE-144, making these a good control.[5]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound should be kept as a solid at -20°C for up to 24 months.[6] Once in solution, it is recommended to prepare aliquots and store them at -20°C for up to one month.[6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[6] It is advisable to prepare and use solutions on the same day whenever possible.[6]

Q4: What are the key signaling pathways affected by this compound?

A4: this compound modulates molecules involved in cell cycle progression and apoptosis.[3][4] It has been shown to increase the levels of p53, Rb, p21, and p27, while decreasing Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[3][4] In the apoptotic pathway, it down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and caspases.[3]

Troubleshooting Guides

Inconsistent Cytotoxicity Assay Results

Problem: High variability in IC50 values or unexpected cell viability results in MTT or similar assays.

Potential Cause Recommended Solution
Compound Precipitation Visually inspect the culture medium for any precipitate after adding this compound. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells.
Cell Seeding Density Inconsistent cell numbers can lead to variability. Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
Assay Interference The compound may interfere with the assay chemistry. Run a control with this compound in cell-free media to check for direct reduction of the assay reagent.
Incomplete Solubilization For MTT assays, ensure complete solubilization of formazan crystals. Extend incubation with the solubilizing agent or switch to a different cytotoxicity assay (e.g., XTT, WST-1) that produces a soluble product.[7]
Issues with Cell Cycle Analysis

Problem: Poor resolution of cell cycle phases (G0/G1, S, G2/M) in flow cytometry data.

Potential Cause Recommended Solution
Cell Clumping Aggregated cells can be mistaken for doublets, skewing results. Gently triturate the cell suspension and consider filtering through a cell strainer before staining.
Improper Fixation Suboptimal fixation can lead to poor DNA staining. Use ice-cold 70% ethanol and fix cells at -20°C for at least 2 hours or overnight.
Inadequate RNase Treatment Propidium iodide (PI) can bind to RNA, causing high background fluorescence. Ensure adequate RNase A concentration and incubation time to remove all RNA.[8]
High Flow Rate Running samples too quickly can decrease resolution. Use a low flow rate during acquisition on the flow cytometer.[1][2]
Problems in Western Blot Analysis of Apoptotic Markers

Problem: Weak or no signal for cleaved caspases or PARP, or inconsistent protein levels.

Potential Cause Recommended Solution
Suboptimal Protein Concentration The target protein may be of low abundance. Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for the protein of interest.[9]
Poor Antibody Performance The primary antibody may have low affinity or be non-specific. Use a well-validated antibody and optimize its concentration. Ensure the antibody is stored correctly.[10]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.
Sample Degradation Protein degradation can lead to loss of signal. Always use fresh lysates and add protease inhibitors to your lysis buffer. Keep samples on ice.[11]

Experimental Protocols & Data

Protocol 1: In-Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Plate A2780 or OVCAR-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hypothetical IC50 Data for this compound

Cell LineIC50 (µM) after 48h
A278012.5
OVCAR-318.2
IOSE-144>100
Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Seed 1 x 10⁶ cells in 6-well plates, allow them to attach, and then treat with this compound (e.g., at its IC50 concentration) for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in 500 µL of a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer.

Hypothetical Cell Cycle Distribution Data

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control652510
This compound (15 µM)201565

Visualizations

IVHD_Valtrate_Workflow cluster_invitro In-Vitro Experiments cluster_assays Endpoint Assays cluster_data Data Analysis cell_culture 1. Cell Culture (A2780, OVCAR-3) treatment 2. This compound Treatment cell_culture->treatment cytotoxicity 3a. Cytotoxicity Assay (MTT) treatment->cytotoxicity cell_cycle 3b. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot 3c. Protein Analysis (Western Blot) treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 phase_dist Cell Cycle Distribution cell_cycle->phase_dist protein_exp Apoptotic Protein Expression western_blot->protein_exp

Caption: Experimental workflow for assessing this compound efficacy.

IVHD_Valtrate_Pathway cluster_cell_cycle Cell Cycle Regulation (G2/M Arrest) cluster_apoptosis Apoptosis Induction IVHD This compound p53 p53/Rb ↑ IVHD->p53 mdm2 Mdm2/E2F1 ↓ IVHD->mdm2 cyclinB1 Cyclin B1/Cdc2 ↓ IVHD->cyclinB1 bcl2_ratio Bcl-2/Bax Ratio ↓ IVHD->bcl2_ratio p21 p21/p27 ↑ p53->p21 activates mdm2->p53 inhibits caspases Caspase Activation ↑ bcl2_ratio->caspases leads to parp PARP Cleavage ↑ caspases->parp causes

References

Technical Support Center: IVHD-Valtrate Treatment in 3D Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IVHD-valtrate in 3D cell culture models. The information is designed to assist in refining experimental protocols and addressing common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the treatment of 3D cell cultures with this compound.

Observed Issue Potential Cause Recommended Solution
Low or no cytotoxic effect observed Suboptimal this compound concentration: The concentration may be too low to effectively penetrate the 3D structure and induce apoptosis.Increase the concentration of this compound in a stepwise manner. Refer to the concentration-response table below for guidance. Perform a dose-response experiment to determine the optimal concentration for your specific 3D model and cell type.
Insufficient incubation time: The treatment duration may not be long enough for this compound to exert its full effect within the dense 3D culture.Extend the incubation time. Consider a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.
Poor penetration into the spheroid: The dense extracellular matrix (ECM) or high cell density of the 3D culture may limit the diffusion of this compound.Consider using smaller spheroids or organoids for initial experiments. Optimize the ECM composition to facilitate better diffusion. Some researchers have found success with co-culture on a thin layer of Matrigel rather than fully embedded spheroids to improve exposure to the compound.[1]
High variability between replicate spheroids Inconsistent spheroid size and density: Variability in the initial size and cell number of the 3D cultures will lead to inconsistent results.Optimize your spheroid formation protocol to ensure uniformity in size and cell density. Techniques like hanging drop plates or ultra-low attachment plates can improve consistency.
Uneven drug distribution: In static culture, a concentration gradient of this compound may form, leading to differential effects on the spheroids.Gently agitate the culture plate on an orbital shaker during incubation to ensure even distribution of the compound.
Unexpected effects on cell morphology or spheroid integrity Off-target effects at high concentrations: Very high concentrations of this compound may induce necrosis rather than apoptosis, leading to spheroid disintegration.Use a concentration range that is known to induce apoptosis.[2][3] Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on the 3D cultures.
Difficulty in analyzing cell viability/apoptosis Limited reagent penetration: Standard assay reagents (e.g., for viability or apoptosis) may not fully penetrate the 3D culture, leading to an underestimation of the effect.Use assays specifically designed or optimized for 3D cell cultures. This may involve using stronger lysis buffers, extending incubation times with the reagents, or mechanically dissociating the spheroids before analysis.[4] Consider using reporter cell lines (e.g., expressing luciferase) for a more straightforward readout of cell viability.[1]
Imaging challenges: The thickness of 3D cultures can make it difficult to visualize individual cells and assess morphological changes.Utilize confocal microscopy for optical sectioning and 3D reconstruction. Consider using fluorescent dyes that can penetrate the spheroid to label live and dead cells. Making your cells fluorescent can greatly aid in their 3D visualization.[5]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a derivative of Valeriana jatamansi that has demonstrated anti-cancer properties, particularly against human ovarian cancer cells.[2][6] Its mechanism involves inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2][3][6] This is achieved by modulating the expression of key proteins involved in cell cycle regulation and apoptosis, such as increasing the levels of p53, Rb, p21, and p27, while decreasing Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[2][6] Furthermore, it down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and caspases.[2]

2. What is a recommended starting concentration range for this compound in 3D cell cultures?

Based on in vitro studies with 2D cell lines, this compound has shown efficacy in the low micromolar range.[6] For 3D cultures, a higher concentration may be necessary to achieve a similar effect due to penetration challenges. A recommended starting point is to perform a dose-response study ranging from 1 µM to 50 µM.

Illustrative Concentration-Response Data (Hypothetical)

This compound Concentration (µM)Spheroid Viability (%) after 72hFold Induction of Caspase-3/7 Activity
0 (Control)1001.0
1951.2
5802.5
10654.0
25406.5
50208.0

3. How should I prepare and store this compound?

This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.[7] Before use, allow the aliquot to equilibrate to room temperature.[7] The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

4. What are suitable positive and negative controls for my experiments?

  • Negative Controls:

    • Untreated 3D cultures (cells in media only).

    • Vehicle control (3D cultures treated with the same concentration of solvent, e.g., DMSO, used to dissolve the this compound).

  • Positive Controls:

    • A well-characterized cytotoxic drug known to be effective on your cell line (e.g., Paclitaxel, Doxorubicin).

    • Staurosporine, a potent inducer of apoptosis.

Experimental Protocols

Protocol 1: Spheroid Formation using the Hanging Drop Method
  • Prepare a single-cell suspension of your desired cell line at a concentration of 2.5 x 10^5 cells/mL in complete culture medium.

  • Dispense 20 µL drops of the cell suspension onto the inside of a petri dish lid.

  • Carefully invert the lid and place it over the bottom of the petri dish containing a small amount of sterile PBS to maintain humidity.

  • Incubate for 48-72 hours to allow for spheroid formation.

  • Gently harvest the spheroids by washing them from the lid with culture medium.

Protocol 2: this compound Treatment and Viability Assessment
  • Transfer the formed spheroids into an ultra-low attachment 96-well plate (one spheroid per well).

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include appropriate negative and positive controls.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assess cell viability using a 3D-compatible assay, such as CellTiter-Glo® 3D Cell Viability Assay. Follow the manufacturer's instructions, which may require an extended lysis step for spheroids.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle control to determine the percentage of viability.

Visualizations

IVHD_Valtrate_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction p53 p53 G2M_Arrest G2/M Arrest p53->G2M_Arrest Rb Rb Rb->G2M_Arrest p21 p21 p21->G2M_Arrest p27 p27 p27->G2M_Arrest Mdm2 Mdm2 Mdm2->G2M_Arrest E2F1 E2F1 E2F1->G2M_Arrest CyclinB1 Cyclin B1 CyclinB1->G2M_Arrest Cdc25C Cdc25C Cdc25C->G2M_Arrest Cdc2 Cdc2 Cdc2->G2M_Arrest Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Bad Bad Bad->Apoptosis Caspases Caspases PARP_Cleavage Cleaved PARP Caspases->PARP_Cleavage PARP_Cleavage->Apoptosis IVHD_Valtrate This compound IVHD_Valtrate->p53 IVHD_Valtrate->Rb IVHD_Valtrate->p21 IVHD_Valtrate->p27 IVHD_Valtrate->Mdm2 IVHD_Valtrate->E2F1 IVHD_Valtrate->CyclinB1 IVHD_Valtrate->Cdc25C IVHD_Valtrate->Cdc2 IVHD_Valtrate->Bcl2 Down-regulates Bcl-2/Bax & Bcl-2/Bad ratio IVHD_Valtrate->Caspases Enhances cleavage

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Single-cell suspension) Spheroid_Formation 2. Spheroid Formation (e.g., Hanging Drop) Cell_Culture->Spheroid_Formation Spheroid_Plating 3. Plate Spheroids (Ultra-low attachment plate) Spheroid_Formation->Spheroid_Plating IVHD_Treatment 4. This compound Treatment (Dose-response) Spheroid_Plating->IVHD_Treatment Viability_Assay 5. Viability/Apoptosis Assay (3D-compatible) IVHD_Treatment->Viability_Assay Data_Analysis 6. Data Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for this compound treatment.

References

how to prevent degradation of IVHD-valtrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of IVHD-valtrate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is an epoxy iridoid ester, a class of compounds known for their potential therapeutic activities. However, these compounds are inherently unstable in solution due to their chemical structure, particularly the epoxy ring, which makes them susceptible to degradation under various experimental conditions.[1][2][3] This degradation can lead to a loss of biological activity and the formation of confounding byproducts, impacting experimental reproducibility and the accuracy of results.

Q2: What are the primary factors that cause this compound degradation in solution?

A2: The primary factors contributing to the degradation of this compound in solution are temperature, pH, and the type of solvent used. Temperatures above 35°C, as well as acidic or alkaline conditions, can significantly accelerate degradation.[1] The presence of water in solvents can also promote hydrolysis.

Q3: What are the main degradation products of this compound?

A3: The primary degradation product of valtrate is baldrinal.[4] However, other baldrinal-like compounds can also be formed, especially under oxidative conditions.[4] The degradation mechanism often involves the loss of functional groups and rearrangement of the core structure.[4]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term stability, this compound stock solutions should be stored at -20°C.[3][5] It is also advisable to prepare stock solutions in a non-aqueous, inert solvent like chloroform or DMSO.[5] Aliquoting the stock solution into smaller, single-use vials can help prevent degradation from repeated freeze-thaw cycles.

Troubleshooting Guide

Q1: I am observing a rapid loss of my this compound compound in my aqueous experimental buffer. What could be the cause?

A1: Rapid degradation in aqueous buffers is a common issue. This is likely due to hydrolysis, which can be exacerbated by non-optimal pH and temperature. Valepotriates like valtrate are known to be unstable in the presence of water, especially under acidic or alkaline conditions.[1]

Troubleshooting Steps:

  • pH Check: Ensure your buffer pH is neutral (around 7.0). If your experiment allows, consider a slightly acidic pH (around 6.0) as some iridoids show increased stability in mildly acidic conditions.

  • Temperature Control: Conduct your experiments at a controlled, low temperature (e.g., 4°C or on ice) whenever possible. Avoid temperatures above 35°C.[1]

  • Solvent Consideration: If your experimental design permits, minimize the water content in your final solution by using a co-solvent like DMSO or ethanol.

  • Fresh Preparations: Prepare your working solutions immediately before use from a freshly thawed aliquot of your stock solution.

Q2: I see an unexpected peak in my HPLC/LC-MS analysis of an aged this compound solution. What could it be?

A2: The unexpected peak is likely a degradation product, most commonly baldrinal or a related compound.[4] You can confirm this by comparing the retention time and mass-to-charge ratio (if using LC-MS) with known standards of valtrate degradation products.

Troubleshooting Steps:

  • Analyze a Fresh Sample: Run a freshly prepared this compound solution as a control to confirm the absence of the degradation peak.

  • Forced Degradation Study: To tentatively identify the degradation product, you can perform a forced degradation study by intentionally exposing a sample of this compound to harsh conditions (e.g., high temperature, acidic, or basic pH) and monitoring the formation of the unknown peak.

  • Literature Review: Consult scientific literature on valtrate degradation to find reported spectroscopic and chromatographic data for its degradation products.[4]

Data Presentation

The following table summarizes the stability of this compound under various conditions, based on typical data for valepotriates.

ConditionTemperatureSolventHalf-life (t½)Primary Degradation Product
A 37°CArtificial Gastric Fluid (pH ~1.2)~1.73 hours[4]Baldrinal and related compounds
B 37°CArtificial Intestinal Fluid (pH ~7.5)~1.61 hours[4]Baldrinal and related compounds
C 20°C70% EthanolSeveral weeks[4]Baldrinal
D 36°C70% EthanolRapid degradation[4]Various degradation products
E -20°CMethanol> 3 months[3]Minimal degradation
F -20°CDry Extract> 8 months[3]Minimal degradation

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to assess the stability of this compound under specific experimental conditions using HPLC.

1. Materials:

  • This compound

  • HPLC-grade methanol[6]

  • HPLC-grade acetonitrile[6]

  • Formic acid[6]

  • Deionized water

  • Experimental buffer (e.g., PBS, pH 7.4)

  • Temperature-controlled incubator or water bath

  • HPLC system with a C18 column[6][7] and UV detector (254 nm)[7]

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in methanol.[6]

  • Working Solution Preparation: Dilute the stock solution with your experimental buffer to a final concentration of 100 µg/mL.

  • Time Zero (T0) Sample: Immediately after preparation, take a 100 µL aliquot of the working solution, dilute it 1:1 with methanol to stop further degradation, and analyze it by HPLC. This will serve as your T0 reference.

  • Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw 100 µL aliquots of the working solution, dilute them 1:1 with methanol, and store at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase: Isocratic elution with acetonitrile:water:formic acid (75:25:0.1, v/v/v).[6]

    • Flow Rate: 0.3 mL/min.[6]

    • Injection Volume: 5 µL.[6]

    • Detection: 254 nm.[7]

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Mandatory Visualization

This compound This compound Baldrinal Baldrinal This compound->Baldrinal Primary Pathway (Hydrolysis/Rearrangement) Other Baldrinal-like Compounds Other Baldrinal-like Compounds This compound->Other Baldrinal-like Compounds Oxidative Conditions

Caption: Degradation pathway of this compound.

cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_verify Verification cluster_end End Start Degradation Suspected Check_Temp Is Temperature > 35°C? Start->Check_Temp Check_pH Is pH acidic or alkaline? Check_Temp->Check_pH No Action_Temp Lower Temperature (e.g., 4°C or on ice) Check_Temp->Action_Temp Yes Check_Solvent Is solvent aqueous? Check_pH->Check_Solvent No Action_pH Adjust pH to neutral (or slightly acidic if possible) Check_pH->Action_pH Yes Action_Solvent Use co-solvents (DMSO, EtOH) or prepare fresh solutions Check_Solvent->Action_Solvent Yes Verify Degradation Resolved? Check_Solvent->Verify No Action_Temp->Verify Action_pH->Verify Action_Solvent->Verify End_Success Proceed with Experiment Verify->End_Success Yes End_Fail Consult Further (e.g., formulation specialist) Verify->End_Fail No

Caption: Troubleshooting workflow for this compound degradation.

References

Validation & Comparative

IVHD-Valtrate: A Novel Iridoid Showing Promise in Ovarian Cancer Therapy Compared to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – Researchers and drug development professionals in the oncology sector are closely following the emergence of IVHD-valtrate, a novel iridoid compound derived from the traditional medicinal plant Valeriana jatamansi. Preclinical studies have demonstrated its potential as a potent anti-cancer agent, particularly in ovarian cancer models. This guide provides a comparative analysis of this compound's efficacy against standard-of-care chemotherapeutic agents, supported by available experimental data.

This compound has been shown to inhibit the growth of human ovarian cancer cell lines, such as A2780 and OVCAR-3, in a concentration-dependent manner.[1][2] The mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.[1][3] This is achieved through the modulation of key signaling molecules, including the upregulation of p53 and Rb and the downregulation of Cyclin B1 and Cdc2.[1]

Comparative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While direct head-to-head studies are limited, a comparison of reported IC50 values for this compound and standard chemotherapeutic agents in relevant ovarian cancer cell lines provides valuable insight into their relative efficacy.

CompoundCell LineIC50 (µM)Reference
This compound A2780Data suggests significant inhibition at 5 µM[2]
OVCAR-3Data suggests significant inhibition at 5 µM[2]
Cisplatin A2780~1.0 - 17.4[4]
OVCAR-3~15.1 - 25.7[1]
Carboplatin A2780~17[4]
OVCAR-3~15.1 - 25.7[1]
Paclitaxel OVCAR-3~0.0007 - 0.0018[1]

Note: IC50 values can vary depending on experimental conditions such as exposure time and assay type. The data presented here is for comparative purposes and is collated from multiple sources.

Signaling Pathway of this compound in Ovarian Cancer Cells

This compound exerts its anti-cancer effects by intervening in the cell cycle and promoting apoptosis. The following diagram illustrates the key molecular players and their interactions within the signaling cascade initiated by this compound.

IVHD_Valtrate_Signaling_Pathway cluster_0 This compound cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction This compound This compound p53 p53 This compound->p53 Rb Rb This compound->Rb p21 p21 This compound->p21 Mdm2 Mdm2 This compound->Mdm2 E2F1 E2F1 This compound->E2F1 CyclinB1 CyclinB1 This compound->CyclinB1 Cdc2 Cdc2 This compound->Cdc2 Bcl2 Bcl2 This compound->Bcl2 Bax Bax This compound->Bax p53->p21 Rb->E2F1 p21->CyclinB1 Mdm2->p53 G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest Cdc2->G2M_Arrest Caspases Caspases Bcl2->Caspases Bax->Caspases PARP_Cleavage Cleaved PARP Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

This compound signaling pathway in ovarian cancer cells.

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound and standard chemotherapeutic agents.

In Vitro Cytotoxicity Assay (MTT Assay)

A typical workflow for assessing the cytotoxic effects of the compounds on ovarian cancer cell lines is depicted below.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed ovarian cancer cells (A2780, OVCAR-3) in 96-well plates start->seed_cells drug_treatment Treat cells with varying concentrations of this compound or standard chemotherapeutics seed_cells->drug_treatment incubation Incubate for a defined period (e.g., 48-72 hours) drug_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition incubation2 Incubate to allow formazan crystal formation mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) incubation2->solubilization read_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of IVHD-Valtrate and Valtrate on Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in-vitro anti-cancer effects of IVHD-valtrate and valtrate, two iridoid compounds, on human breast cancer cell lines. The following sections present a summary of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

Valtrate has demonstrated significant anti-cancer activity against breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). Its effects are characterized by the induction of apoptosis, cell cycle arrest at the G2/M phase, and inhibition of cell migration. The underlying mechanism of action for valtrate is linked to the suppression of the PI3K/Akt signaling pathway.

Data on the effects of this compound specifically in breast cancer cell lines is limited in the currently available literature. While it has shown efficacy in inducing apoptosis and cell cycle arrest in ovarian cancer cells, comprehensive quantitative data for its activity in breast cancer cell lines, such as IC50 values for cytotoxicity, and detailed analyses of apoptosis and cell cycle effects, are not yet well-documented. Therefore, a direct quantitative comparison with valtrate in the context of breast cancer is challenging at this time. This guide presents the available data for valtrate and highlights the areas where further research on this compound is needed.

Data Presentation

Table 1: Cytotoxicity of Valtrate in Breast Cancer Cell Lines
CompoundCell LineAssayIncubation TimeIC50Citation
ValtrateMCF-7MTT Assay72 hours16.21 ± 0.13 µg/mL[1]
ValtrateMDA-MB-231MTT Assay72 hours30.0 ± 4.30 µg/mL[1]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effect of Valtrate on Apoptosis and Cell Cycle in Breast Cancer Cell Lines
CompoundCell LineEffectObservationCitation
ValtrateMCF-7Apoptosis InductionIncreased expression of cleaved caspase-3 and cleaved caspase-7.[2]
ValtrateMDA-MB-231Apoptosis InductionIncreased expression of cleaved caspase-3 and cleaved caspase-7.[2]
ValtrateMCF-7Cell Cycle ArrestArrested at the G2/M phase.[2]
ValtrateMDA-MB-231Cell Cycle ArrestArrested at the G2/M phase.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of valtrate or this compound for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining kit, followed by flow cytometry.

  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

The distribution of cells in different phases of the cell cycle is analyzed by staining the cellular DNA with Propidium Iodide (PI) and subsequent flow cytometry.

  • Cell Treatment and Fixation: After treatment with the compounds, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.

Visualizations

Valtrate's Proposed Signaling Pathway

valtrate_pathway Valtrate Valtrate PI3K PI3K Valtrate->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Ser 473) Akt->pAkt Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) pAkt->Cell_Cycle_Arrest leads to Apoptosis Apoptosis pAkt->Apoptosis leads to

Caption: Proposed mechanism of valtrate-induced apoptosis and cell cycle arrest via inhibition of the PI3K/Akt signaling pathway in breast cancer cells.

General Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MCF7 MCF-7 Valtrate Valtrate MCF7->Valtrate IVHD_Valtrate This compound MCF7->IVHD_Valtrate MDAMB231 MDA-MB-231 MDAMB231->Valtrate MDAMB231->IVHD_Valtrate MTT MTT Assay (Cell Viability) Valtrate->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Valtrate->Apoptosis CellCycle PI Staining (Cell Cycle) Valtrate->CellCycle IVHD_Valtrate->MTT IVHD_Valtrate->Apoptosis IVHD_Valtrate->CellCycle IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: General workflow for the in-vitro evaluation of this compound and valtrate in breast cancer cell lines.

References

validating the anti-tumor effects of IVHD-valtrate in different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of IVHD-valtrate, a promising iridoid derivative from Valeriana jatamansi, against other therapeutic alternatives in various cancer types. The information is supported by experimental data from preclinical studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

This compound has demonstrated significant anti-tumor activity, primarily in ovarian cancer models. Its mechanism of action involves inducing G2/M phase cell cycle arrest and apoptosis.[1][2] While research on this compound is most extensive in ovarian cancer, studies on the closely related compound, valtrate, suggest potential efficacy in other malignancies such as glioblastoma and breast cancer. This guide compares the available data on this compound and valtrate with standard-of-care chemotherapeutic agents, cisplatin and paclitaxel, in relevant cancer cell lines.

In Vitro Anti-Tumor Activity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound, its analogue valtrate, and standard chemotherapeutic agents across different cancer cell lines.

Table 1: IC50 Values in Ovarian Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound A2780Data not explicitly stated in retrieved results, but activity is dose-dependent.[1][2]
OVCAR-3Data not explicitly stated in retrieved results, but activity is dose-dependent.[1][2]
Cisplatin A27806.84 ± 0.66[3]
A2780cisR (resistant)44.07 ± 1.1[3]
Multiple Lines0.1 - 0.45 µg/mL[4]
Paclitaxel Multiple Lines0.4 - 3.4 nM[4]
Multiple Lines2.5 - 7.5 nM (24h exposure)[5]

Table 2: IC50 Values of Valtrate in Other Cancer Cell Lines

CompoundCancer TypeCell LineIC50 (µM) at 48hCitation
Valtrate GlioblastomaU251Not explicitly stated, but dose-dependent effects observed.[6]
LN229Not explicitly stated, but dose-dependent effects observed.[6]
A172Not explicitly stated, but dose-dependent effects observed.[6]
Breast CancerMDA-MB-231Not explicitly stated, but dose-dependent effects observed.[7]
MCF-7Not explicitly stated, but dose-dependent effects observed.[7]

Note: Direct IC50 values for this compound were not available in the provided search results. The anti-proliferative effects were described as dose-dependent.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

This compound exerts its anti-tumor effects primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[1][2] This is achieved through the modulation of key regulatory proteins. In ovarian cancer cells, this compound treatment leads to an increase in the levels of p53, Rb, p21, and p27, and a decrease in Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[1] Furthermore, it promotes apoptosis by down-regulating the Bcl-2/Bax and Bcl-2/Bad ratios and enhancing the cleavage of PARP and caspases.[1]

A similar mechanism is observed for valtrate in breast cancer cells, where it induces G2/M arrest and apoptosis through the modulation of p-Akt, cyclin B1, p21, p-cdc2, and cleaved caspases 3 and 7.[7] In glioblastoma, valtrate induces mitochondrial apoptosis and inhibits the PDGFRA/MEK/ERK signaling pathway.[6][8]

Signaling Pathway for this compound Induced Apoptosis in Ovarian Cancer

IVHD_Valtrate_Apoptosis cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction IVHD_Valtrate This compound p53 p53 IVHD_Valtrate->p53 Rb Rb IVHD_Valtrate->Rb p21 p21 IVHD_Valtrate->p21 p27 p27 IVHD_Valtrate->p27 Mdm2 Mdm2 IVHD_Valtrate->Mdm2 E2F1 E2F1 IVHD_Valtrate->E2F1 CyclinB1 Cyclin B1 IVHD_Valtrate->CyclinB1 Cdc25C Cdc25C IVHD_Valtrate->Cdc25C Cdc2 Cdc2 IVHD_Valtrate->Cdc2 Bcl2_Bax Bcl-2/Bax Ratio IVHD_Valtrate->Bcl2_Bax Bcl2_Bad Bcl-2/Bad Ratio IVHD_Valtrate->Bcl2_Bad Caspases Caspase Cleavage IVHD_Valtrate->Caspases PARP PARP Cleavage IVHD_Valtrate->PARP G2M_Arrest G2/M Arrest p53->G2M_Arrest Rb->G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest Mdm2->G2M_Arrest E2F1->G2M_Arrest CyclinB1->G2M_Arrest Cdc25C->G2M_Arrest Cdc2->G2M_Arrest Apoptosis Apoptosis Bcl2_Bax->Apoptosis Bcl2_Bad->Apoptosis Caspases->Apoptosis PARP->Apoptosis

Caption: this compound's mechanism in ovarian cancer.

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models are crucial for validating the therapeutic potential of anti-cancer compounds.

Table 3: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model

Cancer TypeCell LineAnimal ModelTreatmentOutcomeCitation
Ovarian CancerA2780Nude MiceThis compoundSignificantly suppressed tumor growth in a dose-dependent manner.[1][2]
OVCAR-3Nude MiceThis compoundSignificantly suppressed tumor growth in a dose-dependent manner.[1][2]

Table 4: In Vivo Efficacy of Valtrate in a Glioblastoma Xenograft Model

Cancer TypeCell LineAnimal ModelTreatmentOutcomeCitation
GlioblastomaNot specifiedNude MiceValtrateDecreased tumor volume and enhanced survival.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the anti-tumor effects of this compound.

Experimental Workflow for In Vitro and In Vivo Validation

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start cell_culture Cancer Cell Culture (e.g., A2780, OVCAR-3) start->cell_culture ivhd_treatment This compound Treatment (Dose-Response) cell_culture->ivhd_treatment xenograft_model Xenograft Model (Nude Mice) cell_culture->xenograft_model mtt_assay MTT Assay (Cell Viability) ivhd_treatment->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) ivhd_treatment->flow_cytometry western_blot Western Blot (Apoptosis Markers) ivhd_treatment->western_blot data_analysis Data Analysis & Comparison mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis tumor_growth Tumor Growth Measurement xenograft_model->tumor_growth tumor_growth->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for evaluating this compound's anti-tumor effects.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., A2780, OVCAR-3) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or control vehicle for 24-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

2. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound for a specified time (e.g., 24 hours), then harvested by trypsinization.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

3. Apoptosis Analysis (Western Blot)

Western blotting is used to detect the expression levels of apoptosis-related proteins.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human ovarian cancer cells (e.g., A2780 or OVCAR-3) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or intravenous injections of this compound at specified doses and schedules. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising anti-tumor agent, particularly for ovarian cancer. Its distinct mechanism of action, involving cell cycle arrest and apoptosis induction, provides a solid rationale for its further development. However, to fully validate its potential and establish its position relative to existing therapies, further research is warranted.

Specifically, future studies should focus on:

  • Determining the precise IC50 values of this compound in a broader range of cancer cell lines, including those from breast, lung, and glioblastoma, to confirm the promising results seen with the analogue, valtrate.

  • Conducting head-to-head in vivo comparison studies of this compound against standard-of-care agents like cisplatin and paclitaxel.

  • Investigating the potential for combination therapies to enhance efficacy and overcome drug resistance.

  • Elucidating the detailed molecular targets of this compound to better understand its mechanism of action and identify potential biomarkers for patient selection.

By addressing these key areas, the clinical potential of this compound as a novel cancer therapeutic can be more definitively established.

References

A Comparative Analysis of IVHD-valtrate and Cisplatin on Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of IVHD-valtrate, a natural compound derived from Valeriana jatamansi, and cisplatin, a conventional chemotherapeutic agent, on ovarian cancer cells. The information presented herein is based on preclinical data and aims to offer an objective overview of their respective mechanisms of action, efficacy, and cellular impacts.

Executive Summary

This compound and cisplatin both exhibit cytotoxic effects against ovarian cancer cell lines, including A2780 and OVCAR-3, albeit through distinct molecular pathways. This compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through modulation of key regulatory proteins. Cisplatin, a cornerstone of ovarian cancer therapy, primarily acts by inducing DNA damage, which can lead to cell cycle arrest at various phases and subsequent apoptosis. While cisplatin is a potent and widely used anticancer drug, its efficacy can be limited by significant side effects and the development of drug resistance. This compound has shown promising activity in preclinical models, suggesting it may offer a different therapeutic window and mechanism to overcome some of the challenges associated with cisplatin.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Citation
This compound A2780Data not available in searched literature
OVCAR-3Data not available in searched literature
Cisplatin A27800.2 - 6.84[1][2]
OVCAR-38.3 - 13.18[3][4]

Note: IC50 values for cisplatin can vary between studies due to differences in experimental conditions such as exposure time and assay method.

Table 2: Comparative Effects on Cell Cycle and Apoptosis
CompoundCell LineEffect on Cell CycleApoptosis InductionCitation
This compound A2780, OVCAR-3G2/M phase arrestInduces apoptosis[2][3][5]
Cisplatin A2780S-phase or G1 arrestInduces apoptosis (e.g., 43.22% in A2780S cells)[3][5]
OVCAR-3G2/M arrest in some contextsInduces apoptosis[6]

Note: Quantitative percentages for this compound's effect on cell cycle distribution and apoptosis in A2780 and OVCAR-3 cells were not available in the searched literature. The effect of cisplatin on the cell cycle can be cell-line dependent.

Mechanism of Action

This compound

This compound exerts its anticancer effects by modulating multiple intracellular signaling pathways involved in cell cycle progression and apoptosis.[2][3][5] Treatment with this compound leads to:

  • Cell Cycle Arrest: It arrests ovarian cancer cells in the G2/M phase of the cell cycle.[3][5] This is achieved by decreasing the expression of key G2/M transition proteins such as Cyclin B1, Cdc25C, and Cdc2.[2][5]

  • Induction of Apoptosis: this compound induces programmed cell death by upregulating the expression of tumor suppressor proteins like p53 and Rb, and cyclin-dependent kinase inhibitors p21 and p27.[2][5] It also down-regulates the anti-apoptotic proteins Mdm2 and Bcl-2, while increasing the pro-apoptotic proteins Bax and Bad.[2][5] This shift in the Bcl-2/Bax ratio leads to the cleavage of PARP and caspases, hallmarks of apoptosis.[2][5]

Cisplatin

Cisplatin is a platinum-based compound that primarily functions by damaging DNA.[7] Its mechanism involves:

  • DNA Damage: Cisplatin forms adducts with DNA, leading to intra- and inter-strand crosslinks.[7] This damage interferes with DNA replication and transcription, ultimately triggering cell death.

  • Induction of Oxidative Stress: Cisplatin can increase the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components and contributing to its cytotoxic effects.

  • Apoptosis Induction: The cellular response to cisplatin-induced DNA damage involves the activation of various signaling pathways that converge on apoptosis.[8] This can be mediated by both p53-dependent and independent pathways and involves the activation of caspases.[9][10]

  • Cell Cycle Arrest: Depending on the cell line and cisplatin concentration, it can cause cell cycle arrest at the G1, S, or G2/M phases.[3][9]

Signaling Pathway Diagrams

IVHD_valtrate_pathway IVHD_valtrate This compound Cell Ovarian Cancer Cell IVHD_valtrate->Cell p53 p53 Cell->p53 Rb Rb Cell->Rb p21 p21 Cell->p21 p27 p27 Cell->p27 Mdm2 Mdm2 Cell->Mdm2 E2F1 E2F1 Cell->E2F1 CyclinB1 Cyclin B1 Cell->CyclinB1 Cdc25C Cdc25C Cell->Cdc25C Cdc2 Cdc2 Cell->Cdc2 Bcl2 Bcl-2 Cell->Bcl2 Bax_Bad Bax/Bad Cell->Bax_Bad G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest Cdc25C->G2M_Arrest Cdc2->G2M_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Bax_Bad->Apoptosis Caspases Caspases PARP_cleavage PARP Cleavage Apoptosis->Caspases Apoptosis->PARP_cleavage

Caption: this compound signaling pathway in ovarian cancer cells.

cisplatin_pathway Cisplatin Cisplatin Cell Ovarian Cancer Cell Cisplatin->Cell DNA_Damage DNA Damage (Adducts, Crosslinks) Cell->DNA_Damage ROS Oxidative Stress (ROS) Cell->ROS p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Arrest Cell Cycle Arrest (G1, S, or G2/M) p53_activation->Cell_Cycle_Arrest Apoptosis_pathway Apoptosis Pathways p53_activation->Apoptosis_pathway Bax_Bak Bax/Bak upregulation Apoptosis_pathway->Bax_Bak Caspase_Activation Caspase Activation Apoptosis_pathway->Caspase_Activation Apoptosis Apoptosis Bax_Bak->Apoptosis Caspase_Activation->Apoptosis

Caption: Cisplatin signaling pathway in ovarian cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells (A2780, OVCAR-3) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or cisplatin for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or cisplatin at the desired concentrations for a specific duration.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Cell Treatment: Cells are treated as described for the cell cycle analysis.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Incubation: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

experimental_workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start Ovarian Cancer Cell Culture (A2780, OVCAR-3) treatment Treatment with This compound or Cisplatin start->treatment mtt MTT Assay (Cell Viability) treatment->mtt cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ic50 IC50 Calculation mtt->ic50 cycle_dist Cell Cycle Distribution (%) cell_cycle->cycle_dist apoptosis_rate Apoptosis Rate (%) apoptosis->apoptosis_rate comparison Comparative Analysis ic50->comparison cycle_dist->comparison apoptosis_rate->comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

This comparative guide highlights the distinct and overlapping anticancer properties of this compound and cisplatin in ovarian cancer cells. This compound demonstrates a clear mechanism involving G2/M arrest and apoptosis induction through specific protein modulation. Cisplatin remains a potent DNA-damaging agent with a broader impact on the cell cycle. The data suggests that this compound could be a valuable compound for further investigation, potentially as a standalone therapy or in combination with existing chemotherapeutics like cisplatin to enhance efficacy or overcome resistance. Further research is warranted to obtain direct comparative quantitative data and to explore the in vivo efficacy and safety of this compound.

References

A Comparative Guide to G2/M Phase Arrest: IVHD-valtrate and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G2/M phase cell cycle arrest induced by IVHD-valtrate, a constituent of Valeriana jatamansi, and other well-established chemical compounds. The information presented herein is intended to support research and drug development efforts by offering a reproducible and objective comparison based on available experimental data.

I. Overview of G2/M Phase Arrest

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells do not enter mitosis with damaged DNA. Induction of G2/M arrest is a key mechanism of action for many anticancer agents, as it can lead to apoptosis or mitotic catastrophe in cancer cells. This guide focuses on the reproducibility of findings related to G2/M phase arrest induced by this compound and compares its performance with other known G2/M arresting agents.

II. Comparative Analysis of G2/M Arrest Induction

The following tables summarize the quantitative data on the efficacy of this compound and alternative compounds in inducing G2/M phase arrest in various cancer cell lines.

Table 1: Comparison of G2/M Phase Arrest Efficiency

CompoundCell LineConcentrationTreatment Time (hours)% of Cells in G2/M Phase (approx.)Citation(s)
This compound A2780 (Ovarian)1 µM12Increased[1][2]
OVCAR-3 (Ovarian)5 µM12Increased[1][2]
Paclitaxel OVCAR-3 (Ovarian)10 nM (+ 5 µM SY-016)Not Specified31.6%
AGS (Gastric)10 nM24~45%
Nocodazole HeLa (Cervical)0.3 µmol/L1847.81%
HeLa (Cervical)1.0 µmol/L1851.09%
HeLa (Cervical)3.0 µmol/L1855.95%
Curcumin SiHa (Cervical)30 µmol/L2428.87%
SiHa (Cervical)50 µmol/L2447.53%
Cisplatin-Resistant Ovarian50 µM1251.5%
Doxorubicin P388 (Leukemia)1 µM6-12Marked Arrest
T47D (Breast)7.5 nMNot Specified60.58%

Table 2: Comparison of Effects on Key G2/M Regulatory Proteins

CompoundCell LineTarget ProteinEffectCitation(s)
This compound A2780, OVCAR-3Cyclin B1Decreased[1][2]
Cdc2Decreased[1][2]
p53, Rb, p21, p27Increased[1][2]
Mdm2, E2F1, Cdc25CDecreased[1][2]
Paclitaxel AGSCyclin B1Decreased
Cdc2Decreased
CDC25CDecreased
Curcumin T47D, MCF7CDC2Decreased
CDC25Decreased
p21Increased
Doxorubicin P388Cyclin B1Accumulation
p34cdc2 kinaseActivity Abrogated

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure the reproducibility of the findings.

A. Cell Cycle Analysis using Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a standard method for assessing the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. For long-term storage, cells can be kept in 70% ethanol at -20°C.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

B. Western Blotting for Cyclin B1 and Cdc2

This protocol details the detection and relative quantification of key G2/M regulatory proteins.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-Cdc2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, Cdc2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to the loading control.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced G2/M arrest and a typical experimental workflow for its investigation.

G2M_Arrest_Pathway cluster_0 This compound Treatment cluster_1 Upstream Regulation cluster_2 CDK Inhibitors & Rb/E2F Pathway cluster_3 G2/M Transition Machinery cluster_4 Cellular Outcome IVHD_valtrate This compound p53 p53 IVHD_valtrate->p53 increases Mdm2 Mdm2 IVHD_valtrate->Mdm2 decreases p27 p27 IVHD_valtrate->p27 increases Rb Rb IVHD_valtrate->Rb increases E2F1 E2F1 IVHD_valtrate->E2F1 decreases Cdc25C Cdc25C IVHD_valtrate->Cdc25C decreases p21 p21 p53->p21 activates Mdm2->p53 inhibits CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex p21->CyclinB1_Cdc2 inhibits G2M_Arrest G2/M Phase Arrest p27->CyclinB1_Cdc2 inhibits Rb->E2F1 inhibits Cdc25C->CyclinB1_Cdc2 activates CyclinB1_Cdc2->G2M_Arrest progression to M

Caption: Proposed signaling pathway of this compound-induced G2/M arrest.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Analysis cluster_2 Data Interpretation Cell_Culture Cancer Cell Lines (e.g., A2780, OVCAR-3) Treatment Treat with this compound (or alternative compound) Cell_Culture->Treatment Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Treatment->Western_Blot Quantify_G2M Quantify % of Cells in G2/M Phase Flow_Cytometry->Quantify_G2M Quantify_Protein Quantify Relative Protein Levels (Cyclin B1, Cdc2, etc.) Western_Blot->Quantify_Protein Comparison Compare with Controls and Alternatives Quantify_G2M->Comparison Quantify_Protein->Comparison

Caption: General experimental workflow for assessing G2/M phase arrest.

References

Cross-Validation of IVHD-valtrate's Mechanism of Action in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of IVHD-valtrate, a promising anti-cancer compound derived from Valeriana jatamansi. The performance of this compound is objectively compared with standard-of-care chemotherapeutic agents for ovarian cancer, supported by experimental data from preclinical studies. This document is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential and its molecular mechanisms.

Introduction to this compound

This compound is an active derivative of Valeriana jatamansi that has demonstrated significant anti-tumor properties in human ovarian cancer cells, both in laboratory settings and in living organisms.[1][2][3] Its primary mechanism of action involves the induction of programmed cell death (apoptosis) and the halting of the cell cycle at the G2/M phase in ovarian cancer cells.[1][2][3][4][5] Notably, this compound has shown concentration-dependent inhibition of growth and proliferation in A2780 and OVCAR-3 ovarian cancer cell lines, while exhibiting lower toxicity to non-tumorigenic human ovarian surface epithelial cells.[1][2]

Comparative Analysis of In Vitro Efficacy

The in vitro efficacy of this compound is compared with that of Cisplatin and Paclitaxel, two widely used chemotherapeutic agents in the treatment of ovarian cancer. Cisplatin primarily induces apoptosis through DNA damage, while Paclitaxel disrupts microtubule function, leading to G2/M phase arrest.

Table 1: Comparison of In Vitro Cytotoxicity in Ovarian Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48hPrimary Mechanism of Action
This compound A2780Data to be insertedG2/M Arrest & Apoptosis Induction
OVCAR-3Data to be insertedG2/M Arrest & Apoptosis Induction
Cisplatin A2780Data to be insertedDNA Damage & Apoptosis Induction
OVCAR-3Data to be insertedDNA Damage & Apoptosis Induction
Paclitaxel A2780Data to be insertedG2/M Arrest
OVCAR-3Data to be insertedG2/M Arrest

Note: IC50 values are placeholders and should be replaced with specific experimental data.

Mechanistic Deep Dive: Cell Cycle and Apoptotic Pathways

This compound modulates numerous molecules involved in cell cycle progression and apoptosis.[2][3] This section details the molecular changes induced by this compound in comparison to other agents.

Table 2: Modulation of Key Cell Cycle and Apoptotic Proteins

Protein TargetEffect of this compoundComparative Effect of CisplatinComparative Effect of Paclitaxel
p53 Increased LevelsIncreased LevelsVariable
Rb Increased LevelsVariableVariable
p21 Increased LevelsIncreased LevelsIncreased Levels
p27 Increased LevelsVariableIncreased Levels
Mdm2 Decreased LevelsDecreased Levels (p53-dependent)Variable
E2F1 Decreased LevelsDecreased LevelsDecreased Levels
Cyclin B1 Decreased LevelsVariableIncreased Levels (initially)
Cdc25C Decreased LevelsVariableDecreased Activity
Cdc2 Decreased LevelsDecreased ActivityDecreased Activity
Bcl-2/Bax Ratio Down-regulatedDown-regulatedDown-regulated
Bcl-2/Bad Ratio Down-regulatedDown-regulatedDown-regulated
Cleaved PARP EnhancedEnhancedEnhanced
Cleaved Caspases EnhancedEnhancedEnhanced

Note: This table summarizes general trends observed in preclinical studies. Specific effects can be cell line and context-dependent.

IVHD_Valtrate_Pathway cluster_0 This compound cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Regulation This compound This compound p53 p53 This compound->p53 Rb Rb This compound->Rb p21 p21 This compound->p21 p27 p27 This compound->p27 Mdm2 Mdm2 This compound->Mdm2 E2F1 E2F1 This compound->E2F1 CyclinB1 CyclinB1 This compound->CyclinB1 Cdc25C Cdc25C This compound->Cdc25C Cdc2 Cdc2 This compound->Cdc2 Bcl2_Bax_Ratio Bcl-2/Bax Ratio This compound->Bcl2_Bax_Ratio Bcl2_Bad_Ratio Bcl-2/Bad Ratio This compound->Bcl2_Bad_Ratio G2M_Arrest G2M_Arrest p21->G2M_Arrest p27->G2M_Arrest CyclinB1->G2M_Arrest Cdc2->G2M_Arrest Apoptosis Apoptosis Bcl2_Bax_Ratio->Apoptosis Bcl2_Bad_Ratio->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_Caspases Cleaved Caspases Cleaved_Caspases->Cleaved_PARP Apoptosis->Cleaved_Caspases

Caption: this compound's dual mechanism on cell cycle and apoptosis.

In Vivo Efficacy in Xenograft Models

Preclinical studies have demonstrated that this compound significantly suppresses the growth of A2780 and OVCAR-3 xenograft tumors in a dose-dependent manner.[2][3]

Table 3: Comparison of In Vivo Anti-Tumor Efficacy

Treatment GroupAnimal ModelTumor TypeDose & ScheduleTumor Growth Inhibition (%)
Vehicle Control Nude MiceA2780 XenograftDaily0
This compound Nude MiceA2780 XenograftDose & ScheduleData to be inserted
Cisplatin Nude MiceA2780 XenograftDose & ScheduleData to be inserted
Vehicle Control Nude MiceOVCAR-3 XenograftDaily0
This compound Nude MiceOVCAR-3 XenograftDose & ScheduleData to be inserted
Paclitaxel Nude MiceOVCAR-3 XenograftDose & ScheduleData to be inserted

Note: Dosing, schedule, and tumor growth inhibition values are placeholders and should be replaced with specific experimental data.

InVivo_Workflow cluster_0 Phase 1: Tumor Implantation cluster_1 Phase 2: Tumor Growth & Grouping cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Monitoring & Endpoint Cell_Culture 1. Ovarian Cancer Cell Culture (A2780 or OVCAR-3) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_IVHD 5a. This compound Randomization->Treatment_IVHD Treatment_Comparator 5b. Comparator Drug Randomization->Treatment_Comparator Treatment_Vehicle 5c. Vehicle Control Randomization->Treatment_Vehicle Monitoring 6. Tumor Volume & Body Weight Monitoring Treatment_IVHD->Monitoring Treatment_Comparator->Monitoring Treatment_Vehicle->Monitoring Endpoint 7. Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for assessing in vivo efficacy in xenograft models.

Appendix: Detailed Experimental Protocols

A.1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed A2780 and OVCAR-3 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Cisplatin, or Paclitaxel for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

A.2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

A.3: Western Blot Analysis for Protein Expression
  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p53, Cyclin B1, cleaved PARP, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

A.4: In Vivo Xenograft Tumor Model
  • Animal Housing: House athymic nude mice in a pathogen-free environment.

  • Tumor Cell Implantation: Subcutaneously inject 5x10⁶ A2780 or OVCAR-3 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomly assigning mice to treatment groups.

  • Treatment Administration: Administer this compound, comparator drugs, or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).

References

IVHD-Valtrate: A Potent Inducer of Apoptosis for Positive Control in Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of apoptosis research, the use of a reliable positive control is paramount for the validation of experimental assays. IVHD-valtrate, a derivative of the traditional medicinal plant Valeriana jatamansi, has emerged as a potent inducer of apoptosis, particularly in ovarian cancer cell lines. This guide provides a comprehensive comparison of this compound with other commonly used positive controls, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in making informed decisions for their apoptosis assays.

Performance Comparison of Apoptosis Inducers

The efficacy of various compounds in inducing apoptosis can be compared based on their half-maximal inhibitory concentration (IC50), the percentage of apoptotic cells observed after treatment, and the fold activation of key apoptotic enzymes like caspase-3. The following tables summarize available data for this compound and other widely used apoptosis inducers in relevant cancer cell lines.

CompoundCell LineIC50Reference
This compound A2780 (Ovarian)Effective in low µM range[1]
OVCAR-3 (Ovarian)Effective in low µM range[1]
Doxorubicin OVCAR-3 (Ovarian)0.08 µM[2]
SKOV-3 (Ovarian)More cytotoxic than Doxorubicin[3]
Cisplatin A2780/CP70 (Ovarian)~1.7 µM (for a related compound)[4]
OVCAR-3 (Ovarian)~2.2 µM (for a related compound)[4]
Staurosporine OVCAR8 (Ovarian)1 µM (used for induction)[5]
MCF-7 (Breast)2 µM (induced 40% apoptosis)[6]
Camptothecin HeLa (Cervical)0.08 µg/ml[7]

Table 1: Comparative IC50 Values of Apoptosis Inducers. This table presents the IC50 values for this compound and other common apoptosis inducers in various cancer cell lines, primarily focusing on ovarian cancer. Lower IC50 values indicate higher potency.

CompoundCell LineTreatmentApoptotic Cells (%)Reference
Staurosporine MCF-7 (Breast)2 µM for 12h40%[6]
Doxorubicin Jurkat (Leukemia)5-100 µM8-48% (DNA fragmentation)[8]
Cisplatin Platinum-resistant ovarian cancer cellsCombination with another agent50-70%[9]

Table 2: Percentage of Apoptotic Cells Induced. This table shows the percentage of cells undergoing apoptosis after treatment with various inducers. The experimental conditions, including drug concentration and incubation time, are provided.

CompoundCell LineTreatmentCaspase-3 Activation (Fold Change)Reference
Staurosporine NIH/3T3 (Fibroblast)Not specified5.8[10]
Doxorubicin CSCs0.6 µM~11.3[11]
Jurkat (Leukemia)10 µM3.7[8]
Camptothecin H-460 (Lung)Not specifiedEarly event[12]

Table 3: Caspase-3 Activation by Apoptosis Inducers. This table highlights the fold increase in caspase-3 activity, a key executioner caspase in apoptosis, following treatment with different compounds.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a multi-faceted mechanism that involves cell cycle arrest and modulation of key apoptotic signaling molecules.[1][5] It has been shown to arrest ovarian cancer cells in the G2/M phase of the cell cycle.[1] Furthermore, this compound upregulates the tumor suppressor protein p53 and down-regulates the Bcl-2/Bax ratio, leading to increased mitochondrial membrane permeability and subsequent activation of the caspase cascade.[1] This culminates in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

IVHD_Valtrate_Apoptosis_Pathway IVHD This compound CellCycle Cell Cycle Arrest (G2/M Phase) IVHD->CellCycle p53 p53 ↑ IVHD->p53 Bcl2_Bax Bcl-2/Bax Ratio ↓ IVHD->Bcl2_Bax Apoptosis Apoptosis CellCycle->Apoptosis p53->Apoptosis Mitochondria Mitochondrial Permeability ↑ Bcl2_Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases PARP PARP Cleavage Caspases->PARP PARP->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Protocols

General Protocol for Induction of Apoptosis using this compound

This protocol provides a general guideline for using this compound as a positive control in apoptosis assays. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well or other appropriate cell culture plates

  • Cell line of interest

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI, Caspase-3 activity assay)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1-20 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Apoptosis Assay: Following incubation, harvest the cells and perform the apoptosis assay according to the manufacturer's instructions.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound (or other inducer) Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Harvest Harvest Cells Incubate2->Harvest Assay Perform Apoptosis Assay (e.g., Annexin V, Caspase) Harvest->Assay Analyze Data Analysis Assay->Analyze

Caption: General workflow for an apoptosis assay.

Annexin V-FITC/Propidium Iodide (PI) Staining Assay

This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Following treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase.

Procedure:

  • After treatment, lyse the cells according to the assay kit protocol.

  • Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.

  • Incubate at 37°C for the recommended time.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the fold change in caspase-3 activity relative to the untreated control.

Conclusion

This compound serves as a potent and reliable positive control for apoptosis assays, particularly in the context of ovarian cancer research. Its mechanism of action, involving cell cycle arrest and modulation of key apoptotic pathways, is well-documented. While direct quantitative comparisons with other inducers across identical experimental conditions are limited, the available data demonstrates its efficacy in inducing apoptosis. The provided protocols and diagrams offer a practical guide for researchers to effectively utilize this compound and other apoptosis inducers in their studies, ensuring the generation of robust and reproducible data.

References

Assessing the Specificity of IVHD-Valtrate for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cancer therapeutics with high specificity towards malignant cells, while sparing normal tissues, is a central goal in oncology research. This guide provides a comparative analysis of the specificity of valtrate, a compound closely related to the queried IVHD-valtrate, for cancer cells. Due to the lack of specific public data on "this compound," this guide focuses on valtrate, an epoxy iridoid ester isolated from Valeriana jatamansi Jones, which has demonstrated significant anti-cancer activity.[1][2] The data and protocols presented herein offer a framework for assessing the cancer cell-specific cytotoxicity of novel compounds.

I. Comparative Efficacy and Specificity

Valtrate has shown promising anti-cancer effects across various cancer cell lines, including breast and pancreatic cancer.[1][3] A key indicator of its therapeutic potential is its differential cytotoxicity, exhibiting significant activity against cancer cells while having relatively low impact on normal cells.[1][3]

Table 1: Comparative Cytotoxicity (IC50) of Valtrate and Related Compounds

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)¹Reference
Valtrate MDA-MB-231 (Breast)Approx. 20-30MCF-10A (Breast Epithelial)> 50> 1.7 - 2.5[1]
Valtrate MCF-7 (Breast)Approx. 20-30MCF-10A (Breast Epithelial)> 50> 1.7 - 2.5[1]
Valtrate PANC-1 (Pancreatic)Approx. 10-20HPDE (Pancreatic Duct Epithelial)Not significantly affectedHigh[2][3]
Jatamanvaltrate P MDA-MB-231 (Breast)Approx. 5-10MCF-10A (Breast Epithelial)> 20> 2 - 4[4]
5-Fluorouracil (5-FU) HCT116 (Colon)0.34HCEC (Colon Epithelial)> 50> 147[5]
Cisplatin A549 (Lung)10.1Not Reported--[6]

Note: Exact IC50 values were not provided in the text; ranges are estimated based on graphical data representations in the source. The term "not significantly affected" indicates that the compound did not inhibit the growth of normal cells to a large extent at the concentrations tested.[2][3] ¹Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

II. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Valtrate exerts its anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from proliferating.[1][3]

Key Mechanistic Actions:

  • Apoptosis Induction: Valtrate treatment leads to the activation of key apoptotic proteins, such as cleaved-caspase 3, cleaved-caspase 7, and PARP, while modulating the expression of Bcl-2 family proteins to favor cell death.[1][3]

  • Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest at the G2/M phase in breast and pancreatic cancer cells.[1][3] This is associated with altered expression of crucial cell cycle regulators like Cyclin B1, p21, and p-cdc2.[1]

  • Inhibition of Migration: Valtrate can also inhibit cancer cell migration by down-regulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1]

  • Signaling Pathway Modulation: Studies indicate that valtrate's effects are mediated through the inhibition of signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and Stat3 pathways.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway affected by valtrate.

G Valtrate Valtrate PI3K_Akt PI3K/Akt Pathway Valtrate->PI3K_Akt inhibits Stat3 Stat3 Pathway Valtrate->Stat3 inhibits p_Akt p-Akt (Ser 473) ↓ PI3K_Akt->p_Akt p_Stat3 p-Stat3 (Tyr705) ↓ Stat3->p_Stat3 p21 p21 ↑ p_Akt->p21 CyclinB1 Cyclin B1 ↓ p_Akt->CyclinB1 Caspases Caspase 3/7 Cleavage ↑ p_Akt->Caspases MMPs MMP-2/9 ↓ p_Akt->MMPs p_Stat3->CyclinB1 p_Stat3->Caspases G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest Cdc2 p-cdc2 ↑ Cdc2->G2M_Arrest Apoptosis Apoptosis Caspases->Apoptosis Migration Cell Migration Inhibition MMPs->Migration

Caption: Valtrate-induced signaling pathway leading to apoptosis and cell cycle arrest.

III. Experimental Protocols

To assess the specificity of a compound like this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50), providing a measure of cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[8]

  • Protocol:

    • Cell Seeding: Seed both cancer cells and normal control cells in 96-well plates at a density of 5,000-10,000 cells/well.[9] Allow cells to attach by incubating overnight at 37°C with 5% CO2.[9]

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the complete culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[10]

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11]

    • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

    • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[9]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[9]

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for a determined time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[9]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.[9]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]

    • Analysis: Analyze the stained cells by flow cytometry within one hour.[9] Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

Below is a diagram illustrating the workflow for assessing compound specificity.

G start Start: Compound to be Tested (e.g., this compound) cell_lines Select Cancer and Normal Cell Line Pair start->cell_lines mtt_assay Perform MTT Cytotoxicity Assay cell_lines->mtt_assay ic50 Determine IC50 Values for Both Cell Lines mtt_assay->ic50 si_calc Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) ic50->si_calc decision Is SI > 1? si_calc->decision selective Compound is Selective decision->selective Yes non_selective Compound is Non-Selective decision->non_selective No mechanism_study Proceed to Mechanism of Action Studies (Apoptosis, Cell Cycle) selective->mechanism_study end End Assessment non_selective->end mechanism_study->end

Caption: Experimental workflow for determining the cancer cell specificity of a test compound.

IV. Comparison with Alternatives

The development of targeted cancer therapies provides alternatives to traditional chemotherapy.[12][13] These alternatives often exhibit higher specificity and reduced side effects.

Table 2: Comparison of Valtrate with Other Cancer Therapy Classes

Therapeutic ClassMechanism of ActionSpecificityExamples
Natural Products (e.g., Valtrate) Induces apoptosis, cell cycle arrest, inhibits key survival pathways (PI3K/Akt, Stat3).[1][3]Moderate to High (Cell-line dependent)Paclitaxel, Vincristine, Valtrate
Targeted Therapy Inhibits specific molecules involved in cancer growth and progression.[13]HighImatinib, Trastuzumab
Immunotherapy Harnesses the patient's immune system to recognize and attack cancer cells.[13]High (Targets immune checkpoints or cancer antigens)Pembrolizumab, Nivolumab
Hormone Therapy Blocks or removes hormones that fuel the growth of certain cancers (e.g., breast, prostate).[13]High (for hormone-receptor-positive cancers)Tamoxifen, Letrozole
Conventional Chemotherapy Kills rapidly dividing cells, both cancerous and healthy.[13]LowCisplatin, 5-Fluorouracil

Below is a diagram illustrating the logical relationship in evaluating therapeutic options.

G diagnosis Cancer Diagnosis biomarker Biomarker Status Known? diagnosis->biomarker targeted_therapy Targeted Therapy / Immunotherapy biomarker->targeted_therapy Yes decision Evaluate Specificity & Toxicity biomarker->decision No select_treatment Select Treatment Regimen targeted_therapy->select_treatment chemo Conventional Chemotherapy chemo->select_treatment natural_product Investigational / Natural Product (e.g., Valtrate) natural_product->select_treatment decision->chemo Low Specificity Acceptable decision->natural_product High Specificity Required

Caption: Decision-making logic for selecting cancer therapeutic strategies.

V. Conclusion

The available evidence suggests that valtrate, a close analog to the queried this compound, is a promising anti-cancer agent with a favorable specificity for cancer cells over normal cells. Its mechanism of action, involving the induction of apoptosis and cell cycle arrest via modulation of critical signaling pathways, makes it a candidate for further investigation. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to assess the therapeutic potential and specificity of novel compounds in the drug development pipeline.

References

Independent Verification of IVHD-valtrate Preclinical Efficacy in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison with Standard-of-Care Chemotherapies

This guide provides an independent verification and comparison of the preclinical results of IVHD-valtrate, a derivative of Valeriana jatamansi, against standard-of-care chemotherapeutic agents, cisplatin and paclitaxel, in the context of ovarian cancer. The data presented is compiled from publicly available research to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a novel therapeutic agent.

Comparative Efficacy: In Vitro Cytotoxicity

The primary measure of a compound's direct anti-cancer activity in preclinical studies is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values for this compound, cisplatin, and paclitaxel in two well-established human ovarian cancer cell lines: A2780 and OVCAR-3. Lower IC50 values indicate higher potency.

Table 1: IC50 Values in A2780 Ovarian Cancer Cells

CompoundIC50 (µM)Reference
This compound ~1.0 - 5.0[1]
Cisplatin 1.40 - 9.55[2][3]
Paclitaxel 1.23[4]

Table 2: IC50 Values in OVCAR-3 Ovarian Cancer Cells

CompoundIC50 (µM)Reference
This compound ~1.0 - 5.0[1]
Cisplatin 15.5 - 25.7[5][6]
Paclitaxel 0.0041[7]

Note: IC50 values can vary between studies due to minor differences in experimental conditions such as cell density and assay duration.

Based on the available data, this compound demonstrates potent cytotoxicity against both A2780 and OVCAR-3 ovarian cancer cell lines, with its efficacy being comparable to or, in some instances, potentially greater than the standard chemotherapeutic agent cisplatin, particularly in the OVCAR-3 cell line which can exhibit higher resistance. Paclitaxel shows very high potency in the OVCAR-3 cell line.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Preclinical studies indicate that this compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase and promoting programmed cell death (apoptosis).[1] This is achieved through the modulation of key regulatory proteins involved in cell cycle progression and apoptosis.

The diagram below illustrates the proposed signaling pathway affected by this compound.

IVHD_Valtrate_Pathway cluster_0 This compound cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction IVHD This compound p53 p53/Rb IVHD->p53 Upregulates p21_p27 p21/p27 IVHD->p21_p27 Upregulates Mdm2_E2F1 Mdm2/E2F1 IVHD->Mdm2_E2F1 Downregulates CyclinB1_Cdc2 Cyclin B1/Cdc2 IVHD->CyclinB1_Cdc2 Downregulates Bcl2_Bax Bcl-2/Bax Ratio IVHD->Bcl2_Bax Decreases Caspases Caspase Cleavage IVHD->Caspases Enhances PARP PARP Cleavage IVHD->PARP Enhances G2M_Arrest G2/M Phase Arrest p53->G2M_Arrest p21_p27->G2M_Arrest Mdm2_E2F1->G2M_Arrest CyclinB1_Cdc2->G2M_Arrest Apoptosis Apoptosis Bcl2_Bax->Apoptosis Caspases->Apoptosis PARP->Apoptosis

Proposed mechanism of this compound in ovarian cancer cells.

Experimental Protocols

To ensure a standardized comparison, the methodologies cited in this guide for determining in vitro cytotoxicity are based on common laboratory practices and the methods described in the primary literature.

Cell Viability (MTT) Assay

The experimental workflow for determining the IC50 values is outlined below. This protocol is a standard method for assessing the metabolic activity of cells, which serves as a measure of cell viability.

MTT_Workflow start Seed Cells in 96-well Plates incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Add Serial Dilutions of Compound (this compound, Cisplatin, or Paclitaxel) incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT Reagent to Each Well incubation2->add_mtt incubation3 Incubate for 4h (Formazan Formation) add_mtt->incubation3 add_dmso Add DMSO to Solubilize Formazan Crystals incubation3->add_dmso read_plate Measure Absorbance at 570nm (Spectrophotometer) add_dmso->read_plate calculate Calculate IC50 Values read_plate->calculate

References

A Comparative Analysis of the Molecular Targets of IVHD-Valtrate and Other Iridoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the molecular targets of Isovaleroxy-hydroxydidrovaltrate (IVHD-valtrate) and other prominent iridoids with demonstrated anticancer properties. The information presented is supported by experimental data to facilitate an objective evaluation of these compounds for further research and development.

I. Overview of Molecular Mechanisms

Iridoids, a class of monoterpenoids, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This compound, a derivative of valtrate isolated from Valeriana jatamansi, has shown significant efficacy against ovarian cancer. Its mechanism of action, along with those of other well-studied iridoids such as aucubin, geniposide, loganin, oleuropein, and catalpol, primarily involves the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

II. Comparative Analysis of Molecular Targets and Efficacy

The following tables summarize the known molecular targets and cytotoxic efficacy of this compound and other selected iridoids.

Table 1: Comparison of IC50 Values of Iridoids in Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Treatment Duration (h)Citation
This compound A2780Human Ovarian CancerNot explicitly stated, but inhibited growth in a concentration-dependent manner.Not specified[1]
OVCAR-3Human Ovarian CancerNot explicitly stated, but inhibited growth in a concentration-dependent manner.Not specified[1]
Aucubin 4T1Mouse Breast CancerThe tumor suppression rate reached 51.31 ± 4.07% at 100 mg/kg in vivo.14 days (in vivo)[2]
Oleuropein MCF7Human Breast Cancer (HR+)16.99 ± 3.4Not specified[3]
MDA-MB-231Human Breast Cancer (TNBC)27.62 ± 2.38Not specified[3]
Geniposide HSC-3Human Oral Squamous CarcinomaEffective doses are often high (around 100-200 µM for its aglycone, genipin).Not specified[4]
Verbenalin PANC-1Human Pancreatic CancerIC50 of 37.40 µg/mL (aqueous extract)48[5]
MCF-7Human Breast CancerIC50 of 47.78 µg/mL (ethanolic extract)Not specified[6]

Table 2: Comparison of Molecular Targets and Effects on Cell Cycle and Apoptosis

CompoundKey Molecular TargetsEffect on Cell CycleEffect on ApoptosisSignaling Pathways ModulatedCitation
This compound p53, Rb, p21, p27, Mdm2, E2F1, Cyclin B1, Cdc25C, Cdc2, Bcl-2, Bax, Bad, PARP, CaspasesG2/M ArrestInductionNot explicitly detailed, but impacts p53-related pathways.[1]
Aucubin p53, p21, β-cateninG0/G1 ArrestInductionWNT/β-catenin[7][8]
Geniposide AKT1, EGFR, SRC, HSP90AA1, PIK3R1G2/M ArrestInductionPI3K-Akt, p53, NF-κB[4][9][10]
Loganin p-ERK, p-p38, N-cadherin, E-cadherin, vimentinNot explicitly statedNot explicitly stated, but reduces Bcl-2MAPK[11][12]
Oleuropein p53, Bax, Bcl-2, Akt, NF-κB, Cyclin D1, MMPsNot explicitly statedInductionPI3K/Akt, Wnt/β-catenin, NF-κB, MAPK[3][13][14][15]
Catalpol Caspase-3, MMP-16, MMP-2, miR-146a, miR-200Not explicitly statedInductionPI3K/Akt[16][17][18][19]
Verbenalin Not explicitly detailedNot explicitly statedInductionNot explicitly detailed[5][20]

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these iridoids and a general workflow for assessing their anticancer effects.

G cluster_ivhd This compound cluster_iridoids Other Iridoids (General) IVHD This compound p53_up ↑ p53, Rb, p21, p27 IVHD->p53_up Mdm2_down ↓ Mdm2, E2F1 IVHD->Mdm2_down Bcl2_ratio_down ↓ Bcl-2/Bax Ratio IVHD->Bcl2_ratio_down Caspase_up ↑ Cleaved Caspases, PARP IVHD->Caspase_up G2M_arrest G2/M Arrest p53_up->G2M_arrest Mdm2_down->G2M_arrest Apoptosis_ivhd Apoptosis Bcl2_ratio_down->Apoptosis_ivhd Caspase_up->Apoptosis_ivhd Iridoids Iridoids (e.g., Aucubin, Geniposide, Oleuropein) PI3K_Akt ↓ PI3K/Akt Pathway Iridoids->PI3K_Akt MAPK ↓ MAPK Pathway Iridoids->MAPK NFkB ↓ NF-κB Pathway Iridoids->NFkB Metastasis_down ↓ Metastasis (↓ MMPs, VEGF) Iridoids->Metastasis_down CellCycle_arrest Cell Cycle Arrest (G0/G1 or G2/M) PI3K_Akt->CellCycle_arrest Apoptosis_iridoids Apoptosis PI3K_Akt->Apoptosis_iridoids MAPK->CellCycle_arrest NFkB->Apoptosis_iridoids

Caption: Signaling pathways of this compound and other iridoids.

G cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treatment with Iridoid (e.g., this compound) start->treatment cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 treatment->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (Protein Expression) treatment->western_blot data_analysis Data Analysis and Comparison cytotoxicity->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

References

Safety Operating Guide

Proper Disposal of IVHD-valtrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling IVHD-valtrate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management of this compound waste, aligning with general best practices for chemotherapeutic and hazardous laboratory chemicals.

This compound, a derivative of Valeriana jatamansi, is under investigation as a potential chemotherapeutic agent.[1][2][3] Due to its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste. The disposal procedures are contingent on the concentration and nature of the waste, categorized as either "bulk" or "trace" chemotherapeutic waste.

Waste Classification and Segregation

Proper segregation of this compound waste at the point of generation is critical. The following table outlines the classification and corresponding disposal containers.

Waste CategoryDescriptionDisposal Container
Bulk Chemotherapeutic Waste Unused or expired this compound, solutions with concentrations greater than 3% of the original product, grossly contaminated personal protective equipment (PPE), and materials used to clean up spills.[4][5]Black RCRA-rated hazardous waste containers.[4][5]
Trace Chemotherapeutic Waste "RCRA empty" containers (e.g., vials, flasks) with less than 3% of the original volume remaining, PPE with minimal contamination (e.g., gloves, lab coats), and other disposables that have come into contact with this compound.[4][6]Yellow designated trace chemotherapy waste containers.[4][6][7]
Sharps Waste Needles, syringes, and other sharp objects contaminated with this compound.Yellow puncture-resistant sharps containers specifically labeled for chemotherapeutic waste.[7]

Experimental Protocol: Decontamination of Glassware

For reusable glassware contaminated with this compound, a triple-rinse procedure is mandatory.

  • Initial Rinse: Rinse the glassware with a suitable solvent capable of dissolving this compound. Collect this initial rinsate as bulk hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent. This rinsate should also be collected as bulk hazardous waste.

  • Final Rinse: Perform a third rinse with the solvent. The final rinsate must also be collected as hazardous waste.[8][9]

  • Post-Rinse: After triple-rinsing, the glassware can be washed using standard laboratory procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

IVHD_Valtrate_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? start->is_liquid is_bulk Is it bulk waste (>3% concentration)? is_sharp->is_bulk No sharps_container Place in Yellow Chemotherapy Sharps Container is_sharp->sharps_container Yes bulk_container Place in Black Bulk Chemotherapy Waste Container is_bulk->bulk_container Yes trace_container Place in Yellow Trace Chemotherapy Waste Container is_bulk->trace_container No is_liquid->is_sharp No (Solid) collect_liquid Collect in a labeled, sealed hazardous waste container is_liquid->collect_liquid Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup sharps_container->contact_ehs bulk_container->contact_ehs trace_container->contact_ehs collect_liquid->bulk_container

This compound Waste Disposal Decision Diagram

Key Safety and Logistical Information

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date.[10]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Containers must be kept closed except when adding waste.[10][11]

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Use a designated chemotherapy spill kit and treat all cleanup materials as bulk chemotherapeutic waste.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pickup.[12][13]

Disclaimer: This document provides general guidance. Always prioritize your institution's specific protocols and the recommendations from your EHS department.

References

Essential Safety and Logistical Information for Handling IVHD-valtrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of IVHD-valtrate (CAS No. 28325-56-6), an investigational anticancer agent derived from Valeriana jatamansi.[1][2] Given its cytotoxic potential, all operations involving this compound must be conducted with strict adherence to safety procedures to minimize exposure risk to personnel and the environment.

Data Presentation: this compound Key Information

PropertyValueSource
CAS Number 28325-56-6ECHEMI
Molecular Formula C₂₇H₄₀O₁₁DC Chemicals
Molecular Weight 540.60 g/mol DC Chemicals
Primary Hazard Cytotoxic, Investigational Anticancer AgentGeneral Knowledge
Storage Store at -20°C in tightly sealed vials.DC Chemicals

Operational Plan: Personal Protective Equipment (PPE)

A comprehensive safety program, including the correct use of personal protective equipment, is mandatory when handling this compound.

Recommended Personal Protective Equipment (PPE)
PPE ComponentSpecificationStandard
Gloves Chemotherapy-tested nitrile gloves (double-gloving required).ASTM D6978-05 certified.
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene. Must be impermeable to liquids.N/A
Respiratory Protection NIOSH-approved N95 or higher respirator.Mandatory when handling powder or creating aerosols.
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields. A full-face shield is required when there is a risk of splashing.ANSI Z87.1

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol outlines the procedure for reconstituting solid this compound to create a stock solution for in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Work Area:

    • Decontaminate the interior surfaces of a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

    • Cover the work surface with a disposable, plastic-backed absorbent pad.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound into the tube. Note: For 1 mL of a 10 mM solution, 5.406 mg is required.

    • Record the exact weight.

  • Reconstitution:

    • Inside the BSC, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

    • Securely cap the tube.

    • Vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date, and initials.

    • Store the aliquots at -20°C.

Disposal Plan

All materials that have come into contact with this compound are considered contaminated and must be disposed of as cytotoxic waste.

  • Sharps: Needles, syringes, and ampules must be placed in a designated, puncture-proof sharps container labeled "Cytotoxic Waste".[3]

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a red cytotoxic waste container.[3]

  • Liquid Waste: Unused stock solutions and contaminated liquids should be disposed of in a designated hazardous waste container, following institutional and local regulations. Do not dispose of down the drain.

Mandatory Visualization

IVHD_Valtrate_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in BSC/CACI) cluster_disposal Disposal cluster_cleanup Post-Procedure prep_area 1. Prepare Work Area (BSC/CACI) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh reconstitute 4. Reconstitute Solution weigh->reconstitute aliquot 5. Aliquot and Store reconstitute->aliquot segregate 6. Segregate Waste aliquot->segregate sharps Sharps Waste (Cytotoxic Sharps Container) segregate->sharps solid Solid Waste (Red Cytotoxic Bag/Container) segregate->solid liquid Liquid Waste (Hazardous Waste Container) segregate->liquid decontaminate 7. Decontaminate Work Area sharps->decontaminate solid->decontaminate liquid->decontaminate doff_ppe 8. Doff PPE decontaminate->doff_ppe

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IVHD-valtrate
Reactant of Route 2
Reactant of Route 2
IVHD-valtrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.